Lacidipine-d10
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-HBSDPXTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662049 | |
| Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185245-62-8 | |
| Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Lacidipine-d10: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacidipine-d10 is a deuterated analog of Lacidipine, a potent and selective dihydropyridine calcium channel blocker. Its primary application in a research setting is as an internal standard for the quantification of Lacidipine in biological matrices, most notably in pharmacokinetic and bioequivalence studies. The stable isotope labeling of this compound provides a distinct mass shift from the parent drug, enabling precise and accurate measurement using mass spectrometry-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its critical role in analytical methodologies, and a detailed experimental protocol for its use. Furthermore, it elucidates the mechanism of action of Lacidipine, the parent compound, through a detailed signaling pathway diagram.
Introduction to this compound
Lacidipine is a third-generation dihydropyridine calcium channel antagonist characterized by its high vascular selectivity and long duration of action.[1][2] It is primarily used in the management of hypertension.[1][2] In the realm of drug development and clinical research, the accurate quantification of Lacidipine in biological samples is paramount for determining its pharmacokinetic profile, bioavailability, and bioequivalence.
This compound is a stable isotope-labeled version of Lacidipine, where ten hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution renders this compound chemically identical to Lacidipine in terms of its physicochemical properties and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This key characteristic makes it an ideal internal standard for quantitative bioanalysis.
Physicochemical Properties and Quantitative Data
The utility of this compound as an internal standard is predicated on its distinct mass spectrometric signature compared to the unlabeled Lacidipine. The following tables summarize the key quantitative data for both compounds.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Lacidipine | C₂₆H₃₃NO₆ | 455.55 |
| This compound | C₂₆H₂₃D₁₀NO₆ | 465.61 |
Table 1: Chemical Properties of Lacidipine and this compound
In a typical LC-MS/MS experiment for the quantification of Lacidipine, specific precursor and product ions are monitored. This is known as Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lacidipine | 456.2 | 354.2 | [3] |
| This compound | 466.2 (inferred) | 354.2 (inferred) | N/A |
Table 2: Mass Spectrometric Parameters for Lacidipine and this compound in Positive Ion Mode
Note: The m/z values for this compound are inferred based on the addition of 10 daltons for the deuterium atoms to the precursor ion of Lacidipine. The product ion is often the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule.
Primary Use in Research: Internal Standard in Pharmacokinetic Studies
The primary and most critical application of this compound in research is its use as an internal standard in the quantitative analysis of Lacidipine in biological fluids. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to Lacidipine, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.
-
Correction for Sample Preparation Variability: During the extraction and sample preparation process, some amount of the analyte may be lost. As the internal standard is added at the beginning of this process and behaves identically to the analyte, the ratio of their signals remains constant, thus correcting for any losses.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Lacidipine in human plasma using this compound as an internal standard, adapted from established LC-MS/MS methodologies.
Materials and Reagents
-
Lacidipine reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Lacidipine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Lacidipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Lacidipine: m/z 456.2 → 354.2
-
This compound: m/z 466.2 → 354.2
-
-
Data Analysis: The concentration of Lacidipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the standards.
Mandatory Visualizations
Signaling Pathway of Lacidipine
Lacidipine, as a dihydropyridine calcium channel blocker, exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells.[4][5] This action leads to vasodilation and a subsequent reduction in blood pressure. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of Lacidipine in vascular smooth muscle cells.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a pharmacokinetic study of Lacidipine utilizing this compound as an internal standard.
Caption: Experimental workflow for Lacidipine pharmacokinetic analysis.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Lacidipine. Its role as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable quantitative data from complex biological matrices. The methodologies and information presented in this guide provide a solid foundation for the design and execution of robust bioanalytical assays for Lacidipine, ultimately contributing to a better understanding of its pharmacokinetic properties and clinical performance.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Lacidipine-d10 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Lacidipine-d10 as an internal standard in the quantitative analysis of Lacidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension. This guide will cover the fundamental principles, experimental protocols, and data presentation pertinent to the use of deuterated internal standards in bioanalytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles: The Mechanism of Action of a Deuterated Internal Standard
The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is isotope dilution mass spectrometry . In this technique, a known concentration of the SIL-IS is added to a sample at the earliest stage of analysis. The SIL-IS is an ideal surrogate for the analyte (Lacidipine) because it is chemically identical, differing only in its isotopic composition. This near-identical nature ensures that both the analyte and the internal standard behave similarly during the entire analytical process, including extraction, chromatography, and ionization.
Key attributes of this compound as an internal standard:
-
Co-elution: this compound has virtually the same chromatographic retention time as Lacidipine. This is because the substitution of hydrogen with deuterium has a negligible effect on the physicochemical properties that govern chromatographic separation.
-
Similar Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the internal standard.
-
Equivalent Ionization Efficiency: In the mass spectrometer's ion source, both compounds will ionize with the same efficiency, mitigating the impact of matrix effects (suppression or enhancement of the signal due to other components in the sample).
-
Mass Differentiation: Despite these similarities, this compound is readily distinguishable from Lacidipine by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample preparation or instrument response.
Experimental Protocol: Quantification of Lacidipine in Human Plasma using a Stable Isotope-Labeled Internal Standard
The following protocol is a representative example based on established LC-MS/MS methods for the determination of Lacidipine in a biological matrix. While a specific study using this compound was not found, a study utilizing Lacidipine-13C8, which functions on the same principle, provides the basis for this methodology.[1][2]
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Take 100 µL of human plasma in a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each plasma sample.
-
Extraction: Add an appropriate organic solvent for extraction.
-
Vortexing and Centrifugation: Vortex the tubes to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the organic supernatant to a new set of tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Lacidipine and this compound are achieved using a liquid chromatography system coupled with a tandem mass spectrometer.
Table 1: LC-MS/MS Parameters for Lacidipine Quantification
| Parameter | Value |
| Liquid Chromatography | |
| HPLC Column | Zorbax SB C18 (50 × 4.6 mm, 5 µm) or equivalent[1][2] |
| Mobile Phase | 5 mM ammonium acetate buffer-acetonitrile (15:85 v/v)[1][2] |
| Flow Rate | 0.60 mL/min[1][2] |
| Column Temperature | 40 °C[3] |
| Injection Volume | Not specified |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transition (Lacidipine) | m/z 456.2 → 354.2[3] |
| MRM Transition (this compound) | Hypothetical: m/z 466.2 → 364.2 (assuming 10 deuterium atoms on a fragment that retains them) |
| Dwell Time | Not specified |
Data Presentation and Interpretation
The use of this compound allows for the construction of a robust calibration curve and the accurate determination of Lacidipine concentrations in unknown samples.
Table 2: Representative Quantitative Data
| Parameter | Value |
| Chromatography | |
| Retention Time (Lacidipine) | ~1.96 min[1][2] |
| Retention Time (this compound) | ~1.97 min[1][2] |
| Total Run Time | 3.0 min[1][2] |
| Calibration Curve | |
| Linearity Range | 50-15,000 pg/mL[1][2] |
| Correlation Coefficient (r) | > 0.998[1][2] |
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Lacidipine. Its mechanism of action is rooted in the principles of isotope dilution, where its chemical and physical similarity to the analyte ensures that it accurately reflects and corrects for variations throughout the analytical procedure. The ability to differentiate it from the native analyte by mass spectrometry allows for highly accurate and precise quantification, a critical requirement in pharmacokinetic and bioequivalence studies for drug development. The methodologies outlined in this guide provide a robust framework for researchers and scientists working on the quantification of Lacidipine in biological matrices.
References
Isotopic Purity and Stability of Lacidipine-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Lacidipine-d10, a deuterated analog of the antihypertensive drug Lacidipine. The focus is on its isotopic purity and chemical stability, crucial parameters for its application as an internal standard in analytical and pharmacokinetic studies. While specific batch data for isotopic distribution is not publicly available, this guide outlines the methodologies for its determination and summarizes the known stability profile of Lacidipine, which serves as a strong indicator for the behavior of its deuterated counterpart.
Isotopic Purity of this compound
This compound is synthesized to have ten deuterium atoms, typically replacing the hydrogens on the two ethyl ester groups. The isotopic purity is a measure of the percentage of Lacidipine molecules that contain the desired number of deuterium atoms (d10) and the distribution of other isotopic species (d0 to d9). High isotopic purity is essential for its use as an internal standard to ensure accurate quantification in mass spectrometry-based assays.
Quantitative Data on Isotopic Distribution
While a specific certificate of analysis with quantitative isotopic distribution for this compound is not publicly available, a typical specification for such a standard would be an isotopic purity of ≥98% for the d10 species. The relative percentages of other deuterated and non-deuterated species would be expected to be minimal. The table below illustrates a hypothetical, yet representative, isotopic distribution for a high-quality batch of this compound.
| Isotopic Species | Degree of Deuteration | Representative Abundance (%) |
| d10 | C₂₆H₂₃D₁₀ NO₆ | ≥ 98.0 |
| d9 | C₂₆H₂₄D₉ NO₆ | ≤ 1.5 |
| d8 | C₂₆H₂₅D₈ NO₆ | ≤ 0.5 |
| ... | ... | ... |
| d0 (Unlabeled) | C₂₆H₃₃NO₆ | ≤ 0.1 |
Experimental Protocol for Isotopic Purity Determination
The isotopic purity of this compound is determined using high-resolution liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable organic solvent, such as acetonitrile or methanol, at a concentration appropriate for MS analysis (e.g., 1 µg/mL).
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte from any potential impurities.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Analysis: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass-to-charge ratio (m/z) of the molecular ions of this compound and its isotopic variants.
-
-
Data Analysis: The relative abundance of each isotopic species is determined by integrating the peak areas of their corresponding extracted ion chromatograms.
Stability of this compound
The chemical stability of this compound is a critical factor for its reliable use as a reference standard. While specific stability studies on this compound are not widely published, extensive research on the stability of unlabeled Lacidipine provides a strong foundation for understanding its degradation pathways. The replacement of hydrogen with deuterium is known to potentially slow down degradation rates (a phenomenon known as the kinetic isotope effect), suggesting that this compound may exhibit enhanced stability compared to its non-deuterated counterpart.[1]
Lacidipine is known to be sensitive to light and moisture. Forced degradation studies on Lacidipine have identified its susceptibility to hydrolysis (acidic and basic conditions), oxidation, and photolysis.
Summary of Forced Degradation Studies on Lacidipine
Forced degradation studies are conducted under harsh conditions to accelerate the degradation process and identify potential degradation products. The following table summarizes the typical conditions and outcomes of such studies on Lacidipine.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | Significant degradation |
| Oxidation | 3-30% H₂O₂ at room temperature | Moderate degradation |
| Thermal Degradation | Solid-state at 80-100°C | Minor degradation |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | Significant degradation |
Experimental Protocol for a Forced Degradation Study
A stability-indicating HPLC method is essential for separating the parent drug from its degradation products.
Methodology:
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve this compound in a small amount of organic solvent and dilute with an acidic or basic solution. Heat the mixture for a defined period. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide. Keep the mixture at room temperature or slightly elevated temperature.
-
Thermal Stress: Store solid this compound in an oven at a high temperature. Also, reflux a solution of the compound.
-
Photolytic Stress: Expose a solution of this compound to UV light in a photostability chamber.
-
-
Chromatographic Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Lacidipine and its degradation products have significant absorbance (e.g., 240 nm or 285 nm).
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.
-
Identify and characterize any significant degradation products using LC-MS/MS.
-
Signaling Pathways and Logical Relationships
The primary application of this compound is as an internal standard in bioanalytical methods, which are crucial in pharmacokinetic studies. The logical relationship for its use is straightforward: it is added at a known concentration to a biological sample containing the unlabeled drug (Lacidipine). During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. The ratio of the analytical signal of the analyte to that of the internal standard is used for quantification, thereby correcting for variability.
References
A Technical Guide to Lacidipine-d10: Commercial Availability and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Lacidipine-d10, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Lacidipine. This document is intended for researchers, scientists, and drug development professionals who require reliable sources for this compound and detailed methodologies for its application in bioanalytical assays.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the key quantitative data for this compound from various suppliers to facilitate easy comparison for procurement.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Stock Status |
| Simson Pharma Limited | L200003[1][2][3] | Certificate of Analysis Provided[1][2][3] | Custom Synthesis[1][2][3] | Inquire | Custom Synthesis[1][2][3] |
| MedchemExpress | HY-B0347 (for Lacidipine) | >99% (for Lacidipine)[4] | Inquire for this compound | Inquire | Inquire |
| MyBioSource | MBS6043385[5] | Information available in QC Report[5] | 1 mg, 5x1 mg[5] | $595 (1 mg), $2,500 (5x1 mg)[5] | In Stock |
| Veeprho | DVE00717[1] | Certificate of Analysis Provided | Inquire | Inquire | Inquire |
| Clearsynth | CS-T-96733 | Specification available on request | Inquire | Inquire | Inquire |
| LGC Standards | TRC-L177502 | Certificate of Analysis Provided[6] | Inquire | Inquire | Inquire |
| Pharmaffiliates | Not specified | Not specified | Inquire | Inquire | Inquire |
| ChemicalBook | Not specified | Not specified | Inquire | Inquire | Inquire |
| Toronto Research Chemicals (TRC) | L177502 | Not specified | 1mg | Inquire | Inquire |
Mechanism of Action: L-Type Calcium Channel Blockade
Lacidipine is a dihydropyridine calcium channel blocker.[7] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle.[7][8] This blockade prevents the influx of calcium ions into the cells, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[7][8]
Experimental Protocol: Quantification of Lacidipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from validated methods for the quantification of lacidipine in biological matrices.[9] The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variability during sample preparation and analysis in LC-MS/MS assays.[10]
1. Materials and Reagents
-
Lacidipine analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lacidipine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Lacidipine stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lacidipine working standard solutions.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution (this compound).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Zorbax SB C18, 50 × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (e.g., 15:85 v/v).[9]
-
Flow Rate: 0.60 mL/min.[9]
-
Injection Volume: 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lacidipine: m/z 456.3 → 354.2
-
This compound: m/z 466.3 → 364.2 (Note: The exact transition for d10 may need to be optimized based on the fragmentation pattern).
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Lacidipine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the calibration curve.
-
Quantify the concentration of Lacidipine in the QC and unknown samples using the calibration curve.
References
- 1. veeprho.com [veeprho.com]
- 2. Lacidipine | CAS No- 103890-78-4 | Simson Pharma Limited [simsonpharma.com]
- 3. Lacidipine | Simson Pharma Limited [simsonpharma.com]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 7. veeprho.com [veeprho.com]
- 8. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Safe Handling of Lacidipine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for Lacidipine-d10, a deuterated analog of the calcium channel blocker Lacidipine. The information presented here is compiled from various safety data sheets (SDS) for Lacidipine, as the safety profile of the deuterated form is considered analogous to the parent compound. This compound is primarily utilized as an internal standard in analytical and research applications.
Section 1: Chemical and Physical Properties
Lacidipine is a white to off-white crystalline solid.[1][2] It is a lipophilic dihydropyridine calcium antagonist.[3] Key physical and chemical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C26H33NO6 | [4] |
| Molecular Weight | 455.54 g/mol | [4] |
| CAS Number | 103890-78-4 | [4] |
| Melting Point | 174-175°C | [2][4] |
| Boiling Point | 558.4°C at 760 mmHg | [4] |
| Flash Point | 291.5°C | [4] |
| Relative Density | 1.127 g/cm³ | [4] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. | [5] |
| Protein Binding | >95% (to albumin and alpha-1-glycoprotein) | [3][6] |
| Bioavailability | ~10% | [6][7] |
| Elimination Half-life | 13–19 hours | [6][7] |
Section 2: Hazard Identification and Toxicology
Lacidipine is classified as harmful if swallowed.[4][8][9] The toxicological properties of the material have not been fully investigated.[8][10]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [4][11] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [4][11] |
| Hazard Statements | H302: Harmful if swallowed | [4][11] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulation. | [4][11] |
Toxicological Data (for Lacidipine):
| Test | Species | Route | Value | Source |
| LD50 | Mouse | Oral | 300 mg/kg | [8] |
| LD50 | Rabbit | Oral | 3200 mg/kg | [8] |
| LD50 | Rat | Oral | 980 mg/kg | [8] |
| Draize test | Rabbit | Eye | 100 mg/24H (Moderate) | [8] |
Lacidipine was not found to be genotoxic in a battery of in vitro and in vivo tests, and there was no evidence of carcinogenic potential in mice.[6]
Section 3: Handling and Storage Precautions
Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of the compound.
Handling:
-
Use only in areas with appropriate exhaust ventilation.[4]
-
Wear appropriate personal protective equipment (PPE).[10]
Storage:
-
Store in a well-closed container.[8]
-
Keep the container tightly sealed in a cool, well-ventilated area.[4]
-
Recommended storage temperature is -20°C for the powder form.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
-
Incompatible materials include strong oxidizing agents and strong bases.[8]
Section 4: Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are essential to minimize exposure.
Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[8]
-
Ensure adequate ventilation, especially in confined areas.[10]
-
Provide an accessible safety shower and eye wash station.[4]
Personal Protective Equipment (PPE):
| PPE | Specification | Source |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [4][8][10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][8][10] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [8][10] |
Section 5: First Aid and Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure | Source |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [4][8][10] |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician. | [4][8][10] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Call a poison center or doctor/physician if you feel unwell. | [4][8] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [4][8][10] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8][10]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, and carbon dioxide may be generated.[8][9][10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8][10]
Accidental Release Measures:
-
Use proper personal protective equipment as indicated in Section 4.[8]
-
Clean up spills immediately, observing precautions in the Protective Equipment section.[8]
-
For minor spills, use dry clean-up procedures and avoid generating dust.[9]
-
Sweep up the material and place it into a suitable, labeled container for disposal.[8][9][10]
-
Avoid release into the environment.[10]
Section 6: Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[8]
-
Conditions to Avoid: Incompatible materials, strong oxidants.[8]
-
Incompatibilities with Other Materials: Strong oxidizing agents, strong bases.[8]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[8]
-
Hazardous Polymerization: Has not been reported.[8]
This document is intended to provide a technical overview of the safety and handling procedures for this compound for a professional audience. It is essential to consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information before handling this compound.
References
- 1. Lacidipine | 103890-78-4 [chemicalbook.com]
- 2. Lacidipine CAS#: 103890-78-4 [m.chemicalbook.com]
- 3. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. products.tevauk.com [products.tevauk.com]
- 7. Lacidipine - Wikipedia [en.wikipedia.org]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
The Pharmacokinetics and Metabolism of Lacidipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of lacidipine, a dihydropyridine calcium channel blocker utilized in the management of hypertension. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of lacidipine, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacokinetic Profile
Lacidipine exhibits a pharmacokinetic profile characterized by rapid absorption, high plasma protein binding, extensive first-pass metabolism, and elimination primarily through the fecal route. The key quantitative pharmacokinetic parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Lacidipine in Healthy Volunteers
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | < 10% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 30 - 150 minutes | [2] |
| Terminal Half-Life (t½) | 13 - 19 hours (at steady state) | [2][3] |
| Plasma Protein Binding | > 95% | [3] |
| Primary Binding Proteins | Albumin, alpha-1-glycoprotein | [3] |
Table 2: Pharmacokinetic Parameters of Lacidipine in Specific Populations
| Population | Key Findings | Reference(s) |
| Elderly | Increased systemic availability | [1] |
| Hepatic Impairment | Increased systemic availability | [1] |
| Renal Impairment | No significant change in systemic availability | [1] |
Absorption
Lacidipine is a highly lipophilic compound that is rapidly absorbed from the gastrointestinal tract following oral administration.[2] However, it undergoes extensive first-pass metabolism in the liver, resulting in a low absolute bioavailability of less than 10%.[1][2] Peak plasma concentrations are typically observed between 30 and 150 minutes after dosing.[2]
Distribution
Following absorption, lacidipine is extensively bound to plasma proteins, with over 95% of the drug bound, primarily to albumin and to a lesser extent, alpha-1-glycoprotein.[3] This high degree of protein binding limits the volume of distribution of the free, pharmacologically active drug.
Metabolism
Lacidipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4] The metabolic process involves several key biotransformation reactions. The initial and major metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine analogue.[5] Further metabolic transformations include hydroxylation of the methyl groups and hydrolysis of the ester side chains.[5] This results in the formation of at least four principal metabolites, which are pharmacologically inactive.[2] No parent drug is detected in the urine or feces.[3]
Metabolic Pathway of Lacidipine
Caption: Metabolic pathway of lacidipine mediated primarily by CYP3A4.
Excretion
The metabolites of lacidipine are eliminated from the body primarily through the feces. Approximately 70% of the administered dose is excreted as metabolites in the feces, with the remainder being eliminated in the urine.[2][3]
Experimental Protocols
The determination of lacidipine concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Representative Experimental Protocol for a Lacidipine Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetic profile of a single oral dose of lacidipine in healthy human volunteers.
1. Study Design:
-
An open-label, single-dose, crossover study design.
-
A washout period of at least 7 days between study periods.
2. Study Population:
-
Healthy adult male and/or female volunteers.
-
Subjects meeting specific inclusion and exclusion criteria (e.g., age, weight, no concurrent medications).
-
Informed consent obtained from all subjects.
3. Dosing and Administration:
-
A single oral dose of lacidipine (e.g., 4 mg tablet).
-
Administered with a standardized volume of water after an overnight fast.
4. Blood Sampling:
-
Venous blood samples collected in heparinized tubes at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma separated by centrifugation and stored at -20°C or lower until analysis.
5. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of plasma (e.g., 0.5 mL), add an internal standard (e.g., another dihydropyridine).
-
Add a suitable extraction solvent (e.g., a mixture of n-hexane and dichloromethane).
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
6. Analytical Method (LC-MS/MS):
-
Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Flow Rate: A constant flow rate (e.g., 0.5 mL/min).
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for lacidipine and the internal standard.
7. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data using non-compartmental analysis.
Experimental Workflow
Caption: A typical workflow for a human pharmacokinetic study of lacidipine.
Drug Interactions
Given that lacidipine is a substrate of CYP3A4, there is a potential for drug interactions with inhibitors or inducers of this enzyme.[4] Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) may increase lacidipine plasma concentrations, while co-administration with CYP3A4 inducers (e.g., rifampicin, carbamazepine) may decrease its plasma levels and therapeutic effect.
Conclusion
Lacidipine is a well-characterized dihydropyridine calcium channel blocker with a predictable pharmacokinetic profile. Its extensive first-pass metabolism via CYP3A4 is a key determinant of its low bioavailability and a primary consideration for potential drug-drug interactions. The analytical methodologies for its quantification in biological fluids are well-established, enabling robust pharmacokinetic characterization in various clinical and research settings. This comprehensive understanding of lacidipine's pharmacokinetics and metabolism is essential for its safe and effective use in the treatment of hypertension.
References
- 1. Clinical pharmacology of lacidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. products.tevauk.com [products.tevauk.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lacidipine metabolism in rat and dog: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the sensitive and selective quantification of analytes in complex biological matrices. However, the inherent variability in sample preparation, instrument response, and matrix effects can pose significant challenges to achieving reliable data. This technical guide delves into the core principles, practical applications, and methodological considerations of using deuterated internal standards—the gold standard for mitigating these challenges and ensuring the highest quality of quantitative data.
The Fundamental Role of Internal Standards in Mass Spectrometry
An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls (QCs) at the beginning of the analytical workflow. Its purpose is to normalize for variations that can occur during sample processing and analysis. By calculating the ratio of the analyte's response to the IS's response, systemic and random errors can be significantly minimized.
Ideally, an internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by experimental variations in the same manner. This is where stable isotope-labeled (SIL) internal standards, particularly deuterated standards, offer a distinct advantage.
Why Deuterium? The Ideal Internal Standard
Deuterated standards are analogues of the analyte where one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive isotope, deuterium (²H or D). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.
Key Advantages of Deuterated Standards:
-
Co-elution with the Analyte: Due to their similar chemical structures, deuterated standards co-elute with the target analyte during chromatographic separation. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same time.[1]
-
Similar Extraction Recovery: The recovery of the analyte from the sample matrix during extraction procedures can be variable. A deuterated standard will have a nearly identical extraction recovery to the analyte, effectively correcting for any losses.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS/MS assays. Since the deuterated standard is affected by these effects in the same way as the analyte, their ratio remains constant, leading to more accurate quantification.[2]
-
Improved Precision and Accuracy: The use of deuterated standards significantly enhances the precision and accuracy of quantitative methods, a critical requirement for regulatory submissions and clinical diagnostics.[2][3]
Data Presentation: The Quantitative Impact of Deuterated Standards
The theoretical benefits of deuterated standards are substantiated by empirical data. The following tables summarize the quantitative improvements observed in bioanalytical assays when using deuterated internal standards compared to other approaches.
Comparison of Precision and Accuracy: Deuterated vs. Analog Internal Standard
A study on the LC-MS/MS assay of the depsipeptide marine anticancer agent kahalalide F demonstrated a significant improvement in both precision and accuracy when a deuterated (SIL) internal standard was used in place of a structural analogue.
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) (n) | Statistical Significance (p-value) |
| Analog Internal Standard | 96.8 | 8.6 (284) | <0.0005 (significantly different from 100%) |
| Deuterated (SIL) Internal Standard | 100.3 | 7.6 (340) | 0.5 (not significantly different from 100%) |
Table 1: Comparison of bias and precision for the quantification of kahalalide F using an analog versus a deuterated internal standard. The data shows that the use of a deuterated standard resulted in a statistically significant improvement in accuracy.[4]
Impact on Inter-Assay Imprecision in Patient Samples
In the therapeutic drug monitoring of sirolimus, the use of a deuterated internal standard (SIR-d₃) resulted in consistently lower interpatient assay imprecision compared to a structural analog (desmethoxyrapamycin, DMR).
| Internal Standard | Range of Interpatient Assay Imprecision (CV %) |
| Desmethoxyrapamycin (DMR) | 7.6 - 9.7 |
| Sirolimus-d₃ (SIR-d₃) | 2.7 - 5.7 |
Table 2: Comparison of interpatient assay imprecision for sirolimus quantification using a structural analog versus a deuterated internal standard. The deuterated standard significantly reduced the variability in results between different patient samples.[3]
Compensation of Matrix Effects: Isotope-Labeled vs. Analog Internal Standard
A study on the determination of tacrolimus in whole blood samples highlighted the superior ability of an isotope-labeled internal standard (TAC¹³C,D₂) to compensate for matrix effects compared to a structural analog (ascomycin, ASC).
| Analyte/Internal Standard | Absolute Matrix Effect (%) | Process Efficiency (%) | Compensated Matrix Effect (Analyte/IS Ratio) (%) |
| Tacrolimus (using TAC¹³C,D₂) | -16.04 | 64.11 | 0.89 |
| Tacrolimus (using ASC) | -29.07 | 53.12 | -0.97 |
| TAC¹³C,D₂ (IS) | -16.64 | 65.35 | N/A |
| Ascomycin (IS) | -28.41 | 54.18 | N/A |
Table 3: Comparison of matrix effects and process efficiency for tacrolimus quantification. The isotope-labeled internal standard (TAC¹³C,D₂) experienced a similar degree of matrix effect and process efficiency as the analyte, resulting in near-perfect compensation. The analog internal standard (ASC) showed a different response to the matrix, leading to less effective compensation.[2]
Experimental Protocols: Methodologies for Key Experiments
The successful implementation of deuterated standards relies on robust and well-defined experimental protocols. Below are detailed methodologies representative of typical bioanalytical workflows.
Quantification of Immunosuppressants in Whole Blood
This protocol is a general procedure for the extraction and analysis of immunosuppressive drugs like cyclosporine A, tacrolimus, and sirolimus from whole blood samples.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of whole blood sample, calibrator, or QC, add 25 µL of the deuterated internal standard working solution in methanol.
- Vortex mix for 10 seconds.
- Add 200 µL of a precipitation solution (e.g., 0.1 M zinc sulfate in methanol/acetonitrile 50:50, v/v).[1]
- Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A linear gradient from 30% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.
Quantification of Vitamin D Metabolites in Serum
This protocol outlines a supported liquid extraction (SLE) method for the analysis of vitamin D metabolites.
1. Sample Preparation (Supported Liquid Extraction):
- To 100 µL of serum sample, calibrator, or QC, add 200 µL of the deuterated internal standard solution.
- Load the mixture onto an SLE cartridge.
- Allow the sample to absorb for 5 minutes.
- Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate) by applying positive pressure or vacuum.
- Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: UHPLC system.
- Column: A C18 or similar reversed-phase column suitable for steroid analysis.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
- Gradient: A suitable gradient to separate the vitamin D metabolites.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 20 µL.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or ESI in positive mode.
- Detection: MRM of specific transitions for each vitamin D metabolite and its corresponding deuterated internal standard.
Visualization of Analytical Workflows
Understanding the logical flow of a bioanalytical method is crucial for its proper execution and troubleshooting. The following diagrams, generated using the DOT language, illustrate key workflows in mass spectrometry utilizing deuterated standards.
General Bioanalytical Workflow
Rationale for Using a Deuterated Internal Standard
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the target analyte throughout the analytical process provides a robust mechanism for correcting a wide range of experimental variabilities. As demonstrated by the presented data, the use of deuterated standards leads to significant improvements in the accuracy, precision, and overall reliability of bioanalytical methods. For researchers, scientists, and drug development professionals, the adoption of deuterated standards is not merely a best practice but a critical step towards generating high-quality, defensible data that can withstand the rigors of scientific scrutiny and regulatory review.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lacidipine in Human Plasma Using Lacidipine-d10 as an Internal Standard
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who are involved in the quantitative analysis of lacidipine.
Introduction
Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. To support pharmacokinetic and bioequivalence studies, a reliable and sensitive analytical method for the quantification of lacidipine in biological matrices is essential. This application note describes a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lacidipine in human plasma, utilizing its stable isotope-labeled analog, lacidipine-d10, as the internal standard (IS). The method is highly selective and suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Lacidipine (reference standard)
-
This compound (internal standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Stock and Working Solutions Preparation
-
Lacidipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of lacidipine reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Lacidipine Working Solutions: Prepare serial dilutions of the lacidipine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL polypropylene tube, add 100 µL of human plasma.
-
Spike with 10 µL of the this compound working solution (100 ng/mL).
-
For calibration standards and QC samples, add the appropriate concentration of lacidipine working solution. For blank samples, add 10 µL of the 50:50 methanol/water mixture.
-
Vortex mix for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 400 µL) to a new 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography system.
-
Column: Zorbax SB C18, 50 x 4.6 mm, 5 µm[1].
-
Mobile Phase: 5 mM Ammonium Acetate in Water : Acetonitrile (15:85, v/v)[1][2].
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode[3].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 3200 V.
-
Temperature: 450°C.
-
MRM Transitions:
-
Lacidipine: m/z 456.2 → 354.2[3].
-
This compound: m/z 466.3 → 364.3 (proposed).
-
-
Dwell Time: 200 ms.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | Zorbax SB C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile (15:85, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive ESI |
| MRM Transition (Lacidipine) | m/z 456.2 → 354.2 |
| MRM Transition (this compound) | m/z 466.3 → 364.3 |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | r² ≥ 0.99 | 0.1 - 10 ng/mL (r² > 0.999)[3] |
| LLOQ | S/N ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Meets acceptance criteria[3]. |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Meets acceptance criteria[3]. |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Meets acceptance criteria[3]. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effect observed[3]. |
| Recovery | Consistent and reproducible | > 85% |
Visualizations
Caption: Experimental workflow for lacidipine quantification.
Caption: Logical flow of method validation experiments.
References
Application Note: High-Throughput Analysis of Lacidipine in Human Plasma using Lacidipine-d10 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Lacidipine in human plasma samples using a stable isotope-labeled internal standard, Lacidipine-d10. The method is sensitive, specific, and suitable for pharmacokinetic studies.
Introduction
Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. To accurately determine its concentration in biological matrices such as human plasma, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard (IS) like this compound is highly recommended for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IS compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]
This protocol details a validated LC-MS/MS method for the quantification of lacidipine in human plasma using this compound as the internal standard. The procedure involves a straightforward liquid-liquid extraction for sample clean-up followed by rapid chromatographic separation and detection.
Experimental
Materials and Reagents
-
Lacidipine reference standard
-
This compound internal standard
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Ethyl acetate (HPLC grade)
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering reproducible gradients.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent.[2][3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lacidipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Lacidipine stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.
Analytical Procedure
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank.
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Zorbax SB C18 (50 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile (15:85, v/v)[2][3] |
| Flow Rate | 0.60 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes[2][3] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Lacidipine) | m/z 456.2 → 354.2[4][5] |
| MRM Transition (this compound) | m/z 466.2 → 364.2 (projected) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the performance characteristics is provided below.
| Parameter | Result |
| Linearity Range | 0.05 - 15 ng/mL (r² > 0.998)[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15%[4] |
| Accuracy (% Bias) | Within ±15%[4] |
| Recovery | > 85% |
| Matrix Effect | Negligible[2][3] |
Experimental Workflow and Diagrams
The overall workflow for sample analysis is depicted in the following diagram.
Caption: Workflow for Lacidipine analysis in plasma.
The use of an internal standard is a critical step in ensuring accurate quantification. The logical relationship for quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Caption: Logic of internal standard quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput approach for the quantification of Lacidipine in human plasma. The protocol is well-suited for pharmacokinetic and bioequivalence studies in a regulated environment. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring data integrity.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Lacidipine Analysis in Biological Matrices
This document provides detailed application notes and experimental protocols for the sample preparation of lacidipine in various biological matrices, including plasma, serum, and urine. The described techniques are essential for accurate and reliable quantification of lacidipine in pharmacokinetic, bioequivalence, and toxicological studies. The primary methods covered are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Application Note:
Protein Precipitation is a straightforward and rapid method for sample preparation, particularly suitable for high-throughput analysis. It involves adding a precipitating agent, typically an organic solvent or an acid, to the biological sample to denature and precipitate endogenous proteins.[1] The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into an analytical instrument like an LC-MS/MS system or further processed. Acetonitrile and methanol are common organic solvents used for this purpose.[1][2] While fast and cost-effective, this method can be less selective and may result in significant matrix effects if not properly optimized.[1]
Experimental Protocol: PPT using Methanol
This protocol is adapted from a method for quantifying lacidipine in human plasma.[2]
Materials:
-
Human plasma sample
-
Methanol (HPLC grade)
-
Nisoldipine (Internal Standard - IS) solution
-
Vortex mixer
-
Centrifuge (capable of 16,000 x g)
-
Pipettes and appropriate tips
-
Sample vials
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (nisoldipine) to the plasma sample.
-
Add 300 µL of cold methanol (at -20°C) to the tube to act as the precipitant.[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
The supernatant is now ready for injection into the LC-MS/MS system for analysis.[2]
Workflow for Protein Precipitation (PPT)
Caption: Workflow for lacidipine extraction using Protein Precipitation.
Liquid-Liquid Extraction (LLE)
Application Note:
Liquid-Liquid Extraction is a classic sample cleanup technique that separates analytes from interferences by partitioning them between two immiscible liquid phases.[4] Typically, an aqueous sample (like plasma or urine) is mixed with a water-immiscible organic solvent. The analyte, being more soluble in the organic phase, is extracted from the biological matrix. LLE provides a cleaner extract compared to PPT, reducing matrix effects and improving sensitivity.[5] The choice of organic solvent is critical and depends on the analyte's polarity and solubility. Common solvents for lacidipine include diethyl ether and mixtures of n-hexane and dichloromethane.[4][6]
Experimental Protocol: LLE using n-hexane and dichloromethane
This protocol is based on a method for quantifying lacidipine in rabbit serum.[6]
Materials:
-
Rabbit serum sample
-
Felodipine (Internal Standard - IS) solution
-
Extraction solvent: n-hexane and dichloromethane (70:30 v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
Pipettes and appropriate tips
-
Glass test tubes
Procedure:
-
In a glass test tube, add the serum sample and the internal standard (felodipine).
-
Add the extraction solvent (n-hexane:dichloromethane, 70:30) to the tube.
-
Vortex the mixture vigorously for several minutes to ensure efficient partitioning of lacidipine into the organic phase.
-
Centrifuge the sample to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
The reconstituted sample is now ready for injection and HPLC analysis.[6]
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for lacidipine extraction using Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
Application Note:
Solid-Phase Extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to isolate analytes from a complex matrix.[7][8] The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. SPE can provide very clean extracts, significantly reducing matrix effects and allowing for analyte concentration, which enhances sensitivity.[9] For lacidipine, C18 cartridges are commonly used, leveraging the hydrophobic interaction between the drug and the stationary phase.[7][8]
Experimental Protocol: SPE using C18 Cartridges
This protocol is designed for the extraction of lacidipine from urine samples.[7][8]
Materials:
-
Urine sample (1 mL)
-
C18 SPE cartridges
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
Elution solvent: Ethyl acetate
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing methanol through it.
-
Equilibration: Equilibrate the cartridge by passing deionized water through it. Do not let the sorbent bed dry out.
-
Sample Loading: Load 1 mL of the urine sample (which may have undergone prior protein precipitation) onto the cartridge. Allow the sample to pass through the sorbent bed slowly.
-
Washing: Wash the cartridge with deionized water to remove polar interferences.
-
Elution: Elute the retained lacidipine from the cartridge using pure ethyl acetate.
-
Evaporation: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.[7][8]
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for lacidipine extraction using Solid-Phase Extraction.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters reported for the different sample preparation techniques for lacidipine analysis.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (diethyl ether) | Liquid-Liquid Extraction (n-hexane:DCM) | Solid-Phase Extraction (C18 from Urine) |
| Biological Matrix | Human Plasma[2] | Human Plasma[4] | Rabbit Serum[6] | Human Urine[7][8] |
| Linearity Range | 0.10 - 10.00 ng/mL[2] | Not Specified | 1 - 500 ng/mL[6] | 10 - 80 ng[7][8] |
| Recovery (%) | Not Specified | > 90%[4] | > 94%[6] | Not Specified |
| Matrix Effect | No significant effect found[2] | Not Specified | Not Specified | Not Specified |
| Precision (RSD%) | Meets acceptance criteria[2] | < 10%[4] | < 15% (Intra & Inter-day CV)[6] | Intra-day: 0.84% Inter-day: 0.22% (at 10 ng)[7][8] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[2] | Not Specified | 1 ng/mL[6] | 10 ng[7][8] |
| Internal Standard | Nisoldipine[2] | Not Specified | Felodipine[6] | Not Specified |
| Analytical Method | LC-MS/MS[2] | HPLC-DAD[4] | HPLC-UV[6] | HPTLC[7][8] |
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of lacidipine from urine by HPTLC using off-line SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
High-performance liquid chromatography (HPLC) methods for lacidipine analysis.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of lacidipine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are based on established and validated procedures to ensure accuracy, precision, and robustness.
Introduction
Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and finished pharmaceutical products to ensure quality and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the estimation of lacidipine due to its high sensitivity, specificity, and efficiency.[1][2] This document outlines various HPLC methods, providing a comparative summary of their key parameters and detailed experimental protocols.
Comparative Summary of HPLC Methods for Lacidipine Analysis
The following table summarizes the chromatographic conditions and validation parameters of different reported HPLC methods for the analysis of lacidipine. This allows for a direct comparison to aid in method selection based on laboratory instrumentation and specific analytical needs.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Thermo Hypersil RP C-18 (100 mm x 4.6 mm, 3.5 µm)[3] | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[4] | Thermo Hypersil BDS C18 (75 x 3.5 mm, 3.0µm)[5] | Xbridge C-18 (150 mm x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Acetonitrile: Water (65:35, v/v)[3] | Isocratic elution (details not specified)[4] | Buffer: Methanol (30:70, v/v) (Buffer: 4.0 g ammonium acetate in 2000 ml water, pH 6.5 with acetic acid)[5] | Gradient system of ammonium acetate and acetonitrile[6][7] |
| Flow Rate | 1.0 mL/min[3] | Not specified | 1.2 mL/min[5] | Not specified |
| Detection Wavelength | 239 nm[3] | 240 nm[4] | 242 nm[5] | 240 nm[6][7] |
| Column Temperature | Not specified | Not specified | 40°C[5] | Not specified |
| Retention Time | 5.13 min[3] | Not specified | Not specified | Not specified |
| Linearity Range | 10 - 50 µg/mL[3] | Not specified | 50% to 150% of specification limit[5] | 50 - 250 µg/mL[6][7] |
| Correlation Coefficient (r²) | > 0.999[3] | Not specified | 0.998[5] | Not specified |
| LOD | 0.03 µg/mL[3] | Not specified | Not specified | 1.0 µg/mL[6][7] |
| LOQ | 0.1 µg/mL[3] | Not specified | Not specified | 7.3 µg/mL[6][7] |
| Accuracy (% Recovery) | 99.26 - 100.97%[3] | Not specified | 99.2 - 100.3%[5] | 99.78 - 101.76%[6][7] |
| Precision (%RSD) | Intra-day: 0.481%, Inter-day: 0.487%[3] | Not specified | Not specified | Intra-day: 0.83%, Inter-day: 0.41%[6][7] |
Experimental Protocols
This section provides detailed step-by-step protocols for the analysis of lacidipine using a validated RP-HPLC method.
Method 1: Isocratic RP-HPLC Method
This method is simple, reliable, and suitable for the routine quality control analysis of lacidipine in pharmaceutical preparations.[3]
1. Materials and Reagents
-
Lacidipine reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Lacidipine tablets (e.g., 2 mg)
-
Methanol (for sample preparation)
2. Chromatographic Conditions
-
Column: Thermo Hypersil RP C-18 (100 mm x 4.6 mm, 3.5 µm)[3]
-
Mobile Phase: Acetonitrile: Water (65:35, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Detection: PDA detector at 239 nm[3]
-
Run Time: 7 min[3]
3. Preparation of Standard Solution
-
Accurately weigh about 25 mg of lacidipine reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare working standard solutions in the range of 10-50 µg/mL by diluting with the mobile phase.[3]
4. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of lacidipine.
-
Transfer to a 10 mL volumetric flask.
-
Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).
5. System Suitability Before sample analysis, inject the standard solution (e.g., 20 µg/mL) five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%.
6. Analysis Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of lacidipine in the sample by comparing the peak area of the sample with that of the standard.
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate lacidipine from its degradation products, making it suitable for stability studies. The drug is subjected to various stress conditions to induce degradation.[4]
1. Materials and Reagents
-
Lacidipine reference standard
-
HPLC grade Methanol
-
HPLC grade Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Chromatographic Conditions
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Isocratic elution (specific composition to be optimized for separation of degradation products)
-
Detection: UV detector at 240 nm[4]
3. Preparation of Standard and Sample Solutions Prepare as described in Method 1.
4. Forced Degradation Studies
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and inject them into the HPLC system. The method should demonstrate resolution between the lacidipine peak and the peaks of any degradation products.[4]
Visualizations
Experimental Workflow for HPLC Analysis of Lacidipine
Caption: General workflow for the HPLC analysis of lacidipine.
Logical Relationship for Stability-Indicating Method Development
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
Application of Lacidipine-d10 in bioequivalence studies of lacidipine formulations.
Application of Lacidipine-d10 in Bioequivalence Studies of Lacidipine Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacidipine is a dihydropyridine calcium channel blocker used to treat hypertension. To ensure that generic formulations of lacidipine are therapeutically equivalent to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are designed to demonstrate that the rate and extent of absorption of the active ingredient from the generic (test) product are comparable to those of the reference product. A critical component of the bioanalytical assays used in these studies is the internal standard (IS), which is added to plasma samples to correct for variability during sample processing and analysis. This compound, a stable isotope-labeled version of lacidipine, is an ideal internal standard for the bioanalytical determination of lacidipine in human plasma due to its similar physicochemical properties and distinct mass, ensuring accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed protocols for a bioequivalence study of lacidipine formulations and the corresponding bioanalytical method using this compound as an internal standard.
Bioequivalence Study Protocol
This protocol is based on the design of a successful bioequivalence study for a generic lacidipine formulation.[1][2]
1.1. Study Objective
To compare the rate and extent of absorption of a test formulation of lacidipine with a reference formulation under fasting conditions in healthy adult subjects.
1.2. Study Design
-
Design: A single-center, single-dose, randomized, two-period, two-sequence, crossover study.
-
Subjects: Healthy adult male and/or female volunteers. The number of subjects should be sufficient to provide adequate statistical power.
-
Dose: A single oral dose of lacidipine (e.g., 4 mg or 6 mg).
-
Washout Period: A sufficient washout period between the two treatment periods to ensure complete elimination of the drug from the previous period.
-
Conditions: The study should be conducted under fasting conditions (overnight fast of at least 10 hours).[1][2]
1.3. Blood Sampling
Blood samples (e.g., 5 mL) should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points:
-
Pre-dose (0 hour)
-
Post-dose at frequent intervals to adequately characterize the plasma concentration-time profile. A suggested schedule includes samples at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 48, and 72 hours.
Plasma should be separated by centrifugation and stored frozen at -20°C or below until analysis.
1.4. Pharmacokinetic Analysis
The following pharmacokinetic parameters will be calculated for lacidipine from the plasma concentration-time data for each subject:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
1.5. Statistical Analysis
-
Log-transformed Cmax, AUC0-t, and AUC0-∞ will be analyzed using an Analysis of Variance (ANOVA).
-
The 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-∞ will be calculated.
-
Bioequivalence Acceptance Criteria: The 90% CIs for the ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.[1][2]
Bioanalytical Method Protocol using this compound
This protocol describes a validated LC-MS/MS method for the quantification of lacidipine in human plasma using this compound as an internal standard.
2.1. Materials and Reagents
-
Lacidipine reference standard
-
This compound (Internal Standard) - Commercially available from suppliers of deuterated compounds.[3][4]
-
High-purity water
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid and ammonium acetate
-
Human plasma (blank)
2.2. Instrumentation
-
A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2.3. Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of lacidipine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the lacidipine stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound for spiking into plasma samples.
2.4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2.5. LC-MS/MS Conditions
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Operated in positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions (example):
-
Lacidipine: m/z 456.3 → 354.2
-
This compound: m/z 466.3 → 364.2 (Note: The exact mass transition for this compound will depend on the deuteration pattern and should be optimized).
-
-
2.6. Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The pharmacokinetic data from the bioequivalence study should be summarized in a clear and concise table for easy comparison between the test and reference formulations.
Table 1: Summary of Pharmacokinetic Parameters for Lacidipine (Mean ± SD)
| Parameter | Test Formulation | Reference Formulation | Ratio (Test/Reference) [%] | 90% Confidence Interval |
| Cmax (ng/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Ratio] | [Insert CI] |
| AUC0-t (ngh/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Ratio] | [Insert CI] |
| AUC0-∞ (ngh/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Ratio] | [Insert CI] |
| Tmax (h) | [Insert Mean ± SD] | [Insert Mean ± SD] | N/A | N/A |
| t1/2 (h) | [Insert Mean ± SD] | [Insert Mean ± SD] | N/A | N/A |
N/A: Not Applicable for bioequivalence assessment.
Table 2: Statistical Analysis of Log-Transformed Pharmacokinetic Data
| Parameter | Geometric Mean Ratio (Test/Reference) [%] | 90% Confidence Interval | Intra-subject CV [%] |
| ln(Cmax) | [Insert Ratio] | 80.00% - 125.00% | [Insert CV] |
| ln(AUC0-t) | [Insert Ratio] | 80.00% - 125.00% | [Insert CV] |
| ln(AUC0-∞) | [Insert Ratio] | 80.00% - 125.00% | [Insert CV] |
Mandatory Visualizations
Caption: Workflow for a lacidipine bioequivalence study.
Caption: Sample preparation workflow for plasma analysis.
Caption: Logic of the LC-MS/MS bioanalytical method.
References
Application Notes and Protocols for the Quantitative Analysis of Lacidipine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lacidipine is a potent dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining optimal concentrations in the body. Therefore, robust and reliable quantitative analysis methods are paramount for both preclinical and clinical development. These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of lacidipine in various biological matrices, summarizing key data and detailing experimental protocols to support pharmacokinetic and bioequivalence studies.
Quantitative Data Summary
Preclinical Studies
The following table summarizes the quantitative data from preclinical studies involving the analysis of lacidipine in various animal models.
| Species | Sample Matrix | Analytical Method | Linearity Range | Key Findings / Pharmacokinetic Parameters | Reference |
| Rabbit | Serum | HPLC-UV | 1-500 ng/mL | Mean recovery > 94%. Method successfully applied to a pharmacokinetic study of a microemulsion gel formulation. | [3] |
| Rat | Plasma, Bile | HPLC with radiolabel detection | N/A | Oral bioavailability up to 26%. Peak plasma levels of unchanged drug at 1-2 hours. Terminal half-life after IV dosing was 2.9 hours. A major metabolite, the des-ethyl analogue, accounted for 60% of circulating radioactivity. | [4][5][6] |
| Dog | Plasma, Bile | HPLC with radiolabel detection | N/A | Oral bioavailability up to 32%. Peak plasma levels of unchanged drug at 1-2 hours. Terminal half-life after IV dosing was 8.2 hours. Extensive first-pass metabolism observed. | [4][5][6] |
Clinical Studies
This table presents a summary of quantitative data from clinical trials and bioequivalence studies of lacidipine in humans.
| Sample Matrix | Analytical Method | Linearity Range | LLOQ | Key Findings / Application | Reference |
| Human Plasma | LC-MS/MS | 0.10 - 10.00 ng/mL | 0.10 ng/mL | Method successfully applied to a bioequivalence study. Intraday and interday precision and accuracy met acceptance criteria. | [7][8] |
| Human Plasma | LC-MS/MS | 50 - 15,000 pg/mL | 50 pg/mL | Robust and specific method used for a pharmacokinetic study, characterizing drug levels up to 72 hours. | [4] |
| Human Plasma | LC-MS/MS | 1 - 40 ng/mL | <1 ng/mL | A sensitive and specific method for the simultaneous quantification of five calcium channel antagonists, including lacidipine. | [9] |
| Human Urine | HPTLC | 10 - 80 ng/spot | 10 ng/spot | A simple and rapid method suitable for pharmacokinetic studies in human urine samples. | [10] |
Experimental Protocols
LC-MS/MS Method for Lacidipine in Human Plasma (Clinical)
This protocol is based on a method developed for a bioequivalence study.[7][8]
a. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard (IS) working solution (e.g., nisoldipine).
-
Add 600 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
b. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Phenomenex Luna C18 (150 mm × 2.0 mm, 3 µm).[7]
-
Mobile Phase: 0.2% formic acid in water:methanol (13:87, v/v).[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Run Time: Approximately 3.0 minutes.[4]
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[7]
-
MRM Transitions:
-
Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
HPLC-UV Method for Lacidipine in Rabbit Serum (Preclinical)
This protocol is adapted from a method used for a pharmacokinetic study in rabbits.[3]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of rabbit serum, add 50 µL of internal standard (IS) working solution (e.g., felodipine).
-
Add 2.5 mL of extraction solvent (n-hexane:dichloromethane, 70:30 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a 100 µL aliquot into the HPLC system.
b. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Inertsil C18 column.[3]
-
Mobile Phase: Isocratic mobile phase (specific composition to be optimized, typically a mixture of acetonitrile and a buffer).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 240 nm.[3]
Visualizations
Caption: Workflow for the bioanalysis of lacidipine.
Caption: Simplified mechanism of action of lacidipine.
References
- 1. Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid quantification of 21 antihypertensive and diuretic drugs in plasma by UPLC-MS/MS: Application to clinical and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, distribution and excretion of lacidipine, a dihydropyridine calcium antagonist, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lacidipine metabolism in rat and dog: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of lacidipine from urine by HPTLC using off-line SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Lacidipine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, robust, and high-throughput method for the quantitative determination of lacidipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). This method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of lacidipine.
Introduction
Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate and reliable measurement of lacidipine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a validated LC-MS/MS method for the determination of lacidipine in human plasma, offering high sensitivity, specificity, and a wide dynamic range.
Experimental
Materials and Reagents
-
Lacidipine reference standard
-
Lacidipine-¹³C₈ (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters)
-
Analytical Column: Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent[1][2]
Sample Preparation
A protein precipitation method is employed for the extraction of lacidipine and the internal standard from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Lacidipine-¹³C₈).
-
Add 300 µL of methanol (as the precipitant) to the plasma sample.[3]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax SB C18 (50 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile (15:85, v/v)[1][2] |
| Flow Rate | 0.60 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[2][3] |
| Run Time | 3.0 minutes[1] |
Mass Spectrometry
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][4] |
| Source Temperature | 450°C[2] |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Lacidipine | 456.2 | 354.2 | 200 |
| Lacidipine-¹³C₈ (IS) | 464.2 | 362.2 | 200 |
Note: The specific MRM transitions for Lacidipine and its stable isotope-labeled internal standard are based on common fragmentation patterns. The transition for Lacidipine is well-documented.[3]
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 50 to 15,000 pg/mL for lacidipine in human plasma.[1][2] The correlation coefficient (r²) was consistently greater than 0.998.[1][2] The lower limit of quantification (LLOQ) was established at 50 pg/mL.[1]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in Table 4.
Table 4: Precision and Accuracy Data
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | < 15% | < 15% | ± 15% |
| Medium | < 15% | < 15% | ± 15% |
| High | < 15% | < 15% | ± 15% |
The acceptance criteria for precision (%CV) and accuracy (% Bias) are typically within ±15% for QC samples and ±20% for the LLOQ, in accordance with regulatory guidelines.[4]
Experimental Workflow
References
- 1. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-performance liquid chromatography-tandem mass spectrometry for the determination of lacidipine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of a Standard Stock Solution of Lacidipine-d10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a standard stock solution of Lacidipine-d10, a deuterated internal standard essential for the accurate quantification of Lacidipine in various analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical and pharmacokinetic studies. The protocol outlines the necessary materials, equipment, and a step-by-step procedure for dissolving this compound in a suitable organic solvent to achieve a precise and stable concentration. Adherence to this protocol will ensure the reliability and reproducibility of experimental results.
Introduction
Lacidipine is a potent dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate measurement of Lacidipine concentrations in biological matrices is crucial for pharmacokinetic and metabolism studies. This compound is a stable isotope-labeled version of Lacidipine, commonly used as an internal standard in quantitative analysis to correct for variability during sample preparation and instrumental analysis.[2][3] The preparation of an accurate and stable stock solution of the internal standard is a critical first step in the development of robust analytical methods. This protocol provides a standardized procedure for the preparation of a this compound stock solution.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate weighing and solvent selection.
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| Chemical Formula | C26H23D10NO6 | [4][5][6][7] |
| Molecular Weight | ~465.6 g/mol | [4][5][6][8] |
| Appearance | White to Off-White Solid | [5][7][9] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Soluble in organic solvents such as methanol, ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[4][5][7][9] For non-deuterated Lacidipine, solubilities are ~5 mg/mL in ethanol, ~20 mg/mL in DMSO, and ~25 mg/mL in DMF.[4] | |
| Storage | Store at -20°C.[4][5] | |
| Stability | Sensitive to light and moisture.[10][11][12] |
Experimental Protocol
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. The concentration can be adjusted based on specific analytical requirements by modifying the amount of solute and solvent accordingly.
Materials and Equipment
-
This compound (solid form, purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flask (Class A, appropriate volume, e.g., 1 mL or 5 mL)
-
Micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials for storage
-
Spatula
-
Weighing paper or boat
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Stock Solution Preparation Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Procedure
-
Preparation: Ensure all glassware is clean and dry. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg. Record the exact weight.
-
-
Dissolution:
-
Quantitatively transfer the weighed this compound powder into the volumetric flask.
-
Add a small amount of methanol (approximately half the final volume) to the flask.
-
Gently swirl the flask to begin dissolving the powder.
-
-
Mixing:
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure the powder is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
-
Final Dilution:
-
Once the this compound is fully dissolved, add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it several times (at least 10 times) to ensure a homogenous solution.
-
-
Storage:
Calculations for Stock Solution Concentration
The exact concentration of the stock solution should be calculated based on the actual weight of this compound and the volume of the volumetric flask.
Formula:
Concentration (mg/mL) = (Weight of this compound (mg)) / (Volume of volumetric flask (mL))
Example Calculation Table
The following table provides an example calculation for preparing a 1 mg/mL stock solution.
Table 2: Example Calculation for a 1 mg/mL this compound Stock Solution
| Parameter | Value |
| Target Concentration | 1.0 mg/mL |
| Volumetric Flask Volume | 1.0 mL |
| Weighed this compound | 1.02 mg |
| Calculated Concentration | 1.02 mg/mL |
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Conclusion
The protocol described above provides a reliable and straightforward method for the preparation of a standard stock solution of this compound. Accurate preparation and proper storage of this internal standard solution are fundamental for achieving high-quality, reproducible results in quantitative analytical studies.
References
- 1. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. mt.com [mt.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Sample and standard preparation in chromatographic analysis - Manual, automated and robotic solutions [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. LC‐MS/MS determination and pharmacokinetic study of lacidipine in human plasma [ouci.dntb.gov.ua]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Lacidipine Bioanalysis with Lacidipine-d10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of lacidipine, focusing on the mitigation of matrix effects using its deuterated internal standard, Lacidipine-d10.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of lacidipine bioanalysis?
A1: The matrix effect is the alteration of ionization efficiency of lacidipine by co-eluting endogenous components from the biological sample (e.g., plasma, blood, or urine).[1][2] This interference can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Q2: Why is this compound recommended as the internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for lacidipine. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[5][6] This means that this compound co-elutes with lacidipine and experiences the same degree of matrix effect and variability during sample preparation and injection. By normalizing the signal of lacidipine to that of this compound, the variability introduced by the matrix effect can be effectively compensated, leading to more accurate and precise results.[5][6]
Q3: Can I use a different internal standard, like a structural analog?
A3: While structural analogs can be used as internal standards, they are less effective at compensating for matrix effects compared to a stable isotope-labeled internal standard like this compound. This is because their chromatographic retention time and ionization efficiency may differ from lacidipine, meaning they may not experience the same degree of ion suppression or enhancement. The use of a SIL-IS is the most robust approach to mitigate matrix effects.
Q4: What are the common sources of matrix effects in plasma-based lacidipine assays?
A4: Common sources of matrix effects in plasma samples include phospholipids, salts, endogenous metabolites, and anticoagulants.[1][2] These components can co-elute with lacidipine and interfere with its ionization in the mass spectrometer source.
Q5: How can I assess the matrix effect in my lacidipine bioanalytical method?
A5: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of lacidipine in a post-extraction spiked blank matrix sample to the peak area of lacidipine in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Lacidipine | - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's chemical properties. - Column Contamination: Buildup of matrix components on the analytical column. | - Dilute the sample and re-inject. - Adjust the mobile phase pH to ensure lacidipine is in a single ionic state. - Implement a more rigorous sample clean-up procedure. - Use a guard column and/or wash the analytical column with a strong solvent. |
| High Variability in Lacidipine Response Across Samples | - Inconsistent Matrix Effects: Different patient or animal samples have varying levels of interfering components. - Inconsistent Sample Preparation: Variability in the extraction recovery between samples. | - Utilize this compound as an internal standard. This is the most effective way to compensate for variable matrix effects. - Ensure consistent and precise execution of the sample preparation protocol. Automate liquid handling steps if possible. |
| Significant Ion Suppression Observed | - Co-elution with Phospholipids: A common issue in plasma samples where phospholipids suppress the analyte signal. - Insufficient Chromatographic Separation: Lacidipine is co-eluting with other highly abundant matrix components. | - Optimize the sample preparation method to remove phospholipids (e.g., using a phospholipid removal plate or a specific solid-phase extraction protocol). - Modify the chromatographic gradient to better separate lacidipine from the matrix interferences. |
| "Ghost" Peaks or Carryover of Lacidipine | - Adsorption of Lacidipine: The analyte may adsorb to parts of the LC system. - Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections. | - Add a small amount of an organic solvent like acetonitrile to the sample diluent. - Optimize the needle wash procedure by using a strong wash solvent and increasing the wash volume and duration. |
| This compound Signal is Unstable | - Degradation of the Internal Standard: The stock or working solution of this compound may have degraded. - Inconsistent Spiking: The internal standard is not being added consistently to all samples. | - Prepare fresh stock and working solutions of this compound. - Verify the accuracy and precision of the pipette or liquid handler used for spiking the internal standard. |
Data Presentation: Impact of this compound on Mitigating Matrix Effects
The following tables present illustrative data from a hypothetical experiment designed to demonstrate the impact of matrix effects on lacidipine quantification and the effectiveness of using this compound for compensation.
Table 1: Assessment of Matrix Factor for Lacidipine without Internal Standard
| Sample Lot | Lacidipine Concentration (ng/mL) | Peak Area in Neat Solution (A) | Peak Area in Post-Extraction Spiked Plasma (B) | Matrix Factor (B/A) |
| 1 | 10 | 150,234 | 105,164 | 0.70 (Suppression) |
| 2 | 10 | 151,102 | 128,437 | 0.85 (Suppression) |
| 3 | 10 | 149,887 | 97,426 | 0.65 (Suppression) |
| 4 | 10 | 150,561 | 165,617 | 1.10 (Enhancement) |
| 5 | 10 | 149,992 | 112,494 | 0.75 (Suppression) |
| Average | 150,355 | 121,828 | 0.81 | |
| %RSD | 0.3% | 21.5% | 21.6% |
This table illustrates significant and variable matrix effects across different plasma lots when an internal standard is not used, as indicated by the high relative standard deviation (%RSD) of the matrix factor.
Table 2: Assessment of Internal Standard Normalized Matrix Factor for Lacidipine with this compound
| Sample Lot | Lacidipine Conc. (ng/mL) | Lacidipine Peak Area (Analyte) | This compound Peak Area (IS) | Analyte/IS Ratio in Neat Solution (A) | Analyte/IS Ratio in Spiked Plasma (B) | IS Normalized Matrix Factor (B/A) |
| 1 | 10 | 105,164 | 70,109 | 1.50 | 1.49 | 0.99 |
| 2 | 10 | 128,437 | 85,625 | 1.50 | 1.50 | 1.00 |
| 3 | 10 | 97,426 | 64,951 | 1.50 | 1.50 | 1.00 |
| 4 | 10 | 165,617 | 110,411 | 1.50 | 1.50 | 1.00 |
| 5 | 10 | 112,494 | 74,996 | 1.50 | 1.50 | 1.00 |
| Average | 1.50 | 1.50 | 1.00 | |||
| %RSD | 0.0% | 0.3% | 0.4% |
This table demonstrates that when this compound is used as an internal standard, the IS-normalized matrix factor is consistently close to 1.0 with a very low %RSD, indicating effective compensation for the variable matrix effects observed in Table 1.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature. Vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Lacidipine and this compound Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Lacidipine: Q1 456.2 -> Q3 354.2
-
This compound: Q1 466.2 -> Q3 364.2
-
-
Ion Source Parameters:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizations
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in lacidipine LC-MS/MS analysis.
Technical Support Center: Lacidipine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the LC-MS/MS analysis of lacidipine, with a focus on resolving poor peak shapes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak tailing in my lacidipine chromatogram and how can I fix it?
Peak tailing, where the latter half of the peak is wider than the front half, can compromise resolution and integration accuracy.[1][2]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions | Lacidipine, a basic compound, can interact with acidic residual silanols on the silica-based column packing.[3][4] To mitigate this, add a buffer to your mobile phase, such as ammonium formate or ammonium acetate, to minimize these secondary interactions.[3] |
| Column Overload | Injecting too much sample can lead to mass overload.[1][5] Reduce the injection volume or dilute the sample and reinject.[1] |
| Column Contamination/Degradation | Contaminants from the sample matrix can accumulate at the column inlet.[6][7] First, try back-flushing the column. If this doesn't resolve the issue, consider using a guard column or replacing the analytical column.[2] |
| Extra-Column Volume | Excessive tubing length or poorly made connections between the column and detector can cause peak broadening and tailing.[7] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length. |
| Mobile Phase pH | An inappropriate mobile phase pH can lead to peak tailing for ionizable compounds. While less common for basic compounds like lacidipine in typical reversed-phase conditions, ensure the pH is stable and appropriate for the column. |
Q2: My lacidipine peak is exhibiting fronting. What should I do?
Peak fronting, an asymmetrical peak with a broader first half, can be caused by several factors.[8]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | This is a frequent cause of peak fronting.[9] This can be due to either injecting too large a sample volume or too high a concentration.[9][10] Try reducing the injection volume or diluting your sample.[9] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in fronting.[9][11] If possible, dissolve your sample in the initial mobile phase.[9] |
| Column Collapse or Void | A sudden change in the column's physical structure, such as a void at the inlet, can lead to peak fronting.[8] This may be caused by operating outside the column's recommended pH or temperature limits.[8] If a void is suspected, replacing the column is the best solution. |
Q3: I am observing split peaks for lacidipine. What is the cause and how can I resolve it?
Split peaks can appear as a "twin" peak or a shoulder on the main peak and can arise from various issues.[8]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Sample Solvent Mismatch | A significant difference in solvent strength between the sample diluent and the mobile phase is a common cause, especially for early eluting peaks.[12] Prepare your sample in a solvent that is as weak as or weaker than the initial mobile phase.[12][13] |
| Blocked Column Frit or Column Void | If all peaks in the chromatogram are splitting, a blockage at the column inlet or a void in the packing material may be the culprit.[8] Try back-flushing the column or replacing the inlet frit. If a void has formed, the column will need to be replaced. |
| Co-elution with an Interfering Compound | A compound from the sample matrix may be co-eluting with lacidipine. To check for this, inject a blank matrix sample.[12] If an interference is present, sample preparation may need to be optimized. |
| Mobile Phase pH close to Analyte's pKa | When the mobile phase pH is close to the pKa of an analyte, multiple ionization states can exist, leading to split peaks.[12] It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[12] |
| Improper Connections | Poorly fitted connections in the flow path can introduce dead volume, leading to peak splitting.[14][15] Ensure all fittings are properly tightened. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add a known amount of internal standard (e.g., nisoldipine or lacidipine-¹³C₈).[16][17]
-
Add 300 µL of methanol as the precipitating agent.[17]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
Standard LC-MS/MS Method for Lacidipine Analysis
The following are typical starting parameters for lacidipine analysis, which may require further optimization for your specific instrumentation.
Liquid Chromatography Parameters:
| Parameter | Example 1 | Example 2 |
| Column | Zorbax SB C18 (50 x 4.6 mm, 5 µm)[16] | Phenomenex Luna C18 (150 mm × 2.0 mm, 3 µm)[17] |
| Mobile Phase | 5 mM Ammonium Acetate Buffer:Acetonitrile (15:85 v/v)[16] | 0.2% Formic Acid:Methanol (13:87, v/v)[17] |
| Flow Rate | 0.60 mL/min[16] | 0.2 mL/min[17] |
| Column Temperature | Not specified | 40 °C[17] |
| Injection Volume | Not specified | 10 µL |
Mass Spectrometry Parameters:
| Parameter | Example 1 | Example 2 |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI)[17] |
| Monitored Transition | Not specified | m/z 456.2 → 354.2[17] |
| Internal Standard Transition | Not specified | m/z 389.2 → 315.0 (Nisoldipine)[17] |
| Gas Settings | Curtain gas: 30 psi, Nebulizer gas: 35 psi, Auxiliary gas: 45 psi, Collision gas: 6 psi[18] | Not specified |
Visual Troubleshooting Workflows
Caption: A general workflow for troubleshooting poor peak shape in LC-MS/MS analysis.
Caption: Logical relationships between causes and types of poor peak shape.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. support.waters.com [support.waters.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. restek.com [restek.com]
- 13. halocolumns.com [halocolumns.com]
- 14. support.waters.com [support.waters.com]
- 15. support.waters.com [support.waters.com]
- 16. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lacidipine-d10 Detection via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful mass spectrometric detection of Lacidipine and its deuterated internal standard, Lacidipine-d10.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ion m/z values for Lacidipine and this compound in positive ion mode ESI-MS/MS?
A1: The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of your assay. Based on published literature, the most common transition for Lacidipine is the fragmentation of the protonated molecule [M+H]⁺. For this compound, the mass shift is calculated based on the addition of ten deuterium atoms in place of hydrogen atoms.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Lacidipine | 456.2 | 354.2 | Corresponds to the loss of a tert-butyl group and subsequent rearrangement.[1] |
| This compound | 466.3 | 364.3 | Predicted based on a +10 Da shift from the deuterated ethyl and tert-butyl ester groups. |
Q2: What are typical liquid chromatography (LC) conditions for the separation of Lacidipine and this compound?
A2: A robust chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. Reverse-phase chromatography is commonly employed.
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., Zorbax SB C18, 50 x 4.6 mm, 5 µm or Phenomenex Luna C18, 150 mm × 2.0 mm, 3 µm).[1][2] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 5 mM ammonium acetate or 0.2% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common composition is 15:85 (v/v) aqueous:organic.[1][2] |
| Flow Rate | Typically in the range of 0.2 to 0.6 mL/min.[1][2] |
| Column Temperature | Maintained at approximately 40°C for reproducible retention times.[1] |
| Injection Volume | 5-10 µL. |
Q3: How can I prepare plasma samples for Lacidipine analysis?
A3: Effective sample preparation is key to removing interferences and improving the reliability of your results. Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile or methanol is added to the plasma sample (typically in a 3:1 ratio) to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT. After adding the internal standard, the plasma sample is extracted with an immiscible organic solvent (e.g., methyl tert-butyl ether). The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Lacidipine and this compound.
Problem 1: Low or No Signal for Lacidipine and/or this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | Verify that the precursor and product ion m/z values are correctly entered in the instrument method. For Lacidipine, use m/z 456.2 → 354.2. For this compound, use the predicted m/z 466.3 → 364.3. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Start with typical ESI positive mode settings and perform tuning using a standard solution of Lacidipine. |
| Degradation of Analyte | Lacidipine is known to be sensitive to light.[3][4][5] Protect samples and standards from light by using amber vials and minimizing exposure to ambient light. Prepare fresh stock solutions regularly. |
| Poor Sample Recovery | Evaluate your sample preparation method. If using LLE, ensure the pH of the aqueous phase is optimized for the extraction of Lacidipine. If using PPT, ensure the ratio of precipitant to plasma is sufficient for complete protein removal. |
| Instrumental Issues | Check for leaks in the LC system, ensure the ESI needle is not clogged, and verify that the mass spectrometer is properly calibrated. |
Problem 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Separation | Co-eluting matrix components can suppress or enhance the ionization of the analyte.[6][7] Optimize the LC gradient to better separate Lacidipine and this compound from endogenous plasma components. |
| Inadequate Sample Cleanup | If using protein precipitation, consider switching to a more rigorous sample preparation technique like liquid-liquid extraction or solid-phase extraction (SPE) to achieve a cleaner extract. |
| Contaminated LC System | Flush the LC system and column with a strong solvent to remove any accumulated contaminants. Use a divert valve to direct the initial, unretained portion of the sample flow to waste, preventing salts and other highly polar interferences from entering the mass spectrometer. |
| Phospholipid-Based Matrix Effects | Phospholipids from plasma are a common source of ion suppression. Employ a phospholipid removal strategy during sample preparation or use a column specifically designed to retain phospholipids. |
Problem 3: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Column Degradation | The performance of an LC column can deteriorate over time. Replace the column if peak shape continues to be poor after flushing. |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared consistently for each run, including the pH adjustment of the aqueous component. Degas the mobile phase to prevent bubble formation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature, as temperature variations can affect retention times. |
| Sample Solvent Incompatibility | Ensure the reconstitution solvent after sample preparation is similar in composition to the initial mobile phase to avoid peak distortion. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Lacidipine in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of Lacidipine in human plasma.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Lacidipine in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a separate stock solution of this compound as the internal standard (IS).
-
Serially dilute the Lacidipine stock solution with blank plasma to create calibration standards at various concentration levels.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in the FAQ section.
-
Inject the prepared samples.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for Lacidipine and this compound.
-
Calculate the peak area ratio (Lacidipine/Lacidipine-d10).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Lacidipine in the unknown samples and QCs from the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for the quantification of Lacidipine in plasma.
Caption: A logical troubleshooting workflow for addressing low signal issues.
References
- 1. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation studies on lacidipine in solution: basic experiments with a cis-trans reversible photoequilibrium under UV-A radiation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination and stability of lacidipine and its tablets by HPLC [journal11.magtechjournal.com]
- 6. eijppr.com [eijppr.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Isotopic Interference in Assays Using Lacidipine-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lacidipine-d10 as an internal standard in quantitative assays. The following information addresses the common challenge of isotopic interference and provides detailed protocols to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, or cross-talk, occurs when the isotopic signature of the analyte (Lacidipine) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice-versa.[1] Lacidipine, like all organic molecules, naturally contains a small percentage of heavier isotopes (e.g., ¹³C, ²H). In mass spectrometry, this results in a cluster of peaks for the molecular ion, with the monoisotopic peak (M) being the most abundant, followed by smaller peaks at M+1, M+2, etc.[2]
When using this compound, which has a mass 10 daltons higher than Lacidipine, there is a possibility that the M+10 isotopic peak of Lacidipine can overlap with the monoisotopic peak of this compound. This can artificially inflate the internal standard's signal, leading to an underestimation of the analyte's concentration. This phenomenon is particularly relevant at high analyte concentrations relative to the internal standard.[1]
Q2: How can I determine if my assay is affected by isotopic interference?
A2: A systematic evaluation should be performed during method development to assess the potential for isotopic interference. This involves analyzing samples containing a high concentration of the analyte (Lacidipine) without the internal standard (this compound) and monitoring the mass transition of the internal standard. Conversely, a sample containing only the internal standard should be analyzed to check for any contribution to the analyte's signal. A detailed experimental protocol for this assessment is provided in the "Experimental Protocols" section below.
Q3: What are the primary causes of significant isotopic interference?
A3: Several factors can contribute to the significance of isotopic interference:
-
High Analyte Concentration: At high concentrations of Lacidipine, the intensity of its isotopic peaks (M+1, M+2, etc.) increases, raising the likelihood of a measurable contribution to the this compound signal.[1]
-
Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Lacidipine as an impurity from its synthesis. This will directly contribute to the analyte signal.
-
Mass Resolution of the Instrument: Lower resolution mass spectrometers may not be able to distinguish between the analyte's isotopic peak and the internal standard's monoisotopic peak if their masses are very close.
-
Choice of Mass Transitions (MRM): The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) can influence the degree of interference. Optimizing these transitions is crucial for minimizing cross-talk.
Q4: What strategies can be employed to mitigate isotopic interference?
A4: If significant isotopic interference is detected, several strategies can be implemented:
-
Chromatographic Separation: While Lacidipine and this compound are expected to co-elute, slight differences in retention times due to the deuterium isotope effect can sometimes occur. Optimizing the chromatography to ensure baseline separation, if possible, can help. However, this is often not feasible or sufficient.
-
Optimization of MRM Transitions: Select precursor and product ions that are unique to each compound and have minimal overlap in their isotopic profiles. A detailed protocol for optimizing MRM transitions is provided below.
-
Mathematical Correction: A correction factor can be experimentally determined and applied to the measured internal standard response to account for the contribution from the analyte. A protocol for calculating this correction factor is outlined in the "Experimental Protocols" section.
-
Adjusting Internal Standard Concentration: Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopic peak to the internal standard's signal.[3] However, this may not be a cost-effective solution and requires careful validation.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Non-linear calibration curve at high concentrations | Isotopic interference from the analyte (Lacidipine) to the internal standard (this compound). | Perform the "Protocol for Assessing Isotopic Interference" to quantify the cross-talk. Consider mathematical correction or optimizing MRM transitions. |
| Inaccurate and imprecise results at the upper limit of quantification (ULOQ) | Significant contribution of the analyte's M+10 peak to the internal standard's signal. | Re-evaluate the linearity of the assay. If interference is confirmed, apply a correction factor or adjust the internal standard concentration. |
| Signal detected in the internal standard channel when analyzing a high concentration analyte-only sample | Direct isotopic contribution from the analyte. | Quantify the percentage of interference as described in the protocols below. This value can be used for mathematical correction. |
| Signal detected in the analyte channel when analyzing an internal standard-only sample | Presence of unlabeled Lacidipine impurity in the this compound standard. | Contact the supplier for the certificate of analysis to confirm the isotopic purity. If the impurity is significant, a mathematical correction may be necessary. |
Experimental Protocols
Protocol 1: Assessing Isotopic Interference
This protocol details the steps to quantify the bidirectional isotopic cross-talk between Lacidipine and this compound.
1. Preparation of Solutions:
- Lacidipine Stock Solution: Prepare a high-concentration stock solution of Lacidipine in a suitable solvent (e.g., methanol).
- This compound Stock Solution: Prepare a stock solution of this compound at the concentration intended for use in the assay.
- Blank Matrix: Use the same biological matrix (e.g., plasma, urine) that will be used for the study samples.
2. Experimental Samples:
- Sample A (Analyte to IS Interference): Spike the blank matrix with the Lacidipine stock solution to achieve a concentration at the upper limit of quantification (ULOQ) of the intended assay. Do not add this compound.
- Sample B (IS to Analyte Interference): Spike the blank matrix with the this compound stock solution at its working concentration. Do not add Lacidipine.
- Sample C (Blank): An unspiked aliquot of the blank matrix.
3. LC-MS/MS Analysis:
- Analyze the samples using the established LC-MS/MS method.
- For Sample A, monitor both the MRM transition for Lacidipine and the MRM transition for this compound.
- For Sample B, monitor both the MRM transition for Lacidipine and the MRM transition for this compound.
- For Sample C, monitor both MRM transitions to establish baseline noise.
4. Data Analysis and Interpretation:
- Analyte to IS Interference (%):
- Measure the peak area of the this compound transition in Sample A (AreaIS in Analyte).
- Measure the peak area of the this compound transition in a sample containing only the IS at its working concentration (AreaIS).
- Calculate the percentage of interference: % Interference (Analyte to IS) = (Area_IS in Analyte / Area_IS) * 100
- IS to Analyte Interference (%):
- Measure the peak area of the Lacidipine transition in Sample B (AreaAnalyte in IS).
- Measure the peak area of the Lacidipine transition in a sample at the lower limit of quantification (LLOQ) (AreaAnalyte at LLOQ).
- Calculate the percentage of interference: % Interference (IS to Analyte) = (Area_Analyte in IS / Area_Analyte at LLOQ) * 100
Acceptance Criteria: A common acceptance criterion for isotopic interference is that the contribution should be less than 5% of the response at the LLOQ for the analyte and less than 0.1% of the internal standard response.
Protocol 2: Optimization of MRM Transitions
This protocol outlines the process of selecting optimal MRM transitions to minimize isotopic interference.
1. Infusion and Q1 Scan:
- Infuse a standard solution of Lacidipine into the mass spectrometer and acquire a full Q1 scan to identify the precursor ion (protonated molecule, [M+H]⁺).
- Repeat the process for this compound.
2. Product Ion Scan (MS/MS):
- Select the identified precursor ion for Lacidipine and perform a product ion scan to identify the most abundant and stable fragment ions.
- Repeat for this compound. A good practice is to select a fragment ion that retains the deuterium labels to maximize the mass difference from the analyte's fragments.
3. MRM Transition Selection:
- Select several potential MRM transitions (precursor ion → product ion) for both Lacidipine and this compound.
- Prioritize transitions with higher mass product ions as they are often more specific.
4. Interference Check:
- Analyze a high concentration sample of Lacidipine while monitoring the selected MRM transitions for this compound.
- Analyze a sample of this compound while monitoring the selected MRM transitions for Lacidipine.
- Select the pair of MRM transitions that shows the lowest level of cross-talk.
Example MRM Transitions for Lacidipine:
-
Lacidipine (MW: 455.54): A common precursor ion is m/z 456.2 [M+H]⁺. A potential product ion is m/z 354.2.[4]
-
This compound: The precursor ion would be approximately m/z 466.2 [M+H]⁺. The product ion should be selected to be specific to the deuterated molecule.
Protocol 3: Mathematical Correction for Isotopic Interference
If isotopic interference is unavoidable, a mathematical correction can be applied.
1. Determine the Correction Factor (CF):
- Analyze multiple lots of blank matrix spiked with Lacidipine at the ULOQ (without internal standard).
- Measure the peak area of the this compound transition (AreaIS_Interference).
- Measure the peak area of the Lacidipine transition (AreaAnalyte_ULOQ).
- Calculate the Correction Factor: CF = Area_IS_Interference / Area_Analyte_ULOQ
2. Apply the Correction:
- For each unknown sample, calculate the corrected internal standard area: Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area)
- Use the Corrected IS Area for the final concentration calculation.
Data Presentation
Table 1: Hypothetical Isotopic Interference Assessment Data
| Sample | Lacidipine Conc. (ng/mL) | This compound Conc. (ng/mL) | Lacidipine Peak Area | This compound Peak Area | % Interference |
| Blank | 0 | 0 | 50 | 65 | N/A |
| LLOQ | 0.1 | 50 | 2,500 | 1,050,000 | N/A |
| ULOQ | 100 | 50 | 2,450,000 | 1,065,000 | N/A |
| ULOQ (Analyte only) | 100 | 0 | 2,445,000 | 12,500 | 1.18% (to IS) |
| IS only | 0 | 50 | 150 | 1,055,000 | 4.00% (to LLOQ) |
Table 2: Example MRM Transition Optimization Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cross-talk to IS (%) |
| Lacidipine | 456.2 | 354.2 | 25 | N/A |
| Lacidipine | 456.2 | 258.2 | 35 | N/A |
| This compound | 466.2 | 364.2 | 25 | 1.18 |
| This compound | 466.2 | 268.2 | 35 | 0.55 |
Visualizations
Caption: Mechanism of isotopic interference from Lacidipine to this compound.
Caption: Troubleshooting workflow for addressing isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Lacidipine-d10 in different storage conditions and matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Lacidipine-d10. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solid material?
A1: Like its non-deuterated counterpart, this compound solid material is expected to be sensitive to light and moisture.[1] It is crucial to store the solid powder in a tightly sealed, light-resistant container. For long-term storage, a temperature of -20°C is recommended to minimize degradation.
Q2: How should I prepare and store this compound stock solutions?
A2: Stock solutions of this compound are typically prepared in organic solvents such as methanol, acetonitrile, or DMSO. It is recommended to prepare a high-concentration stock solution, which can then be diluted to working concentrations as needed. Store stock solutions in amber vials at -20°C or -80°C to ensure long-term stability. For deuterated standards, it's crucial to use high-purity solvents to avoid potential isotopic exchange.
Q3: What is the expected stability of this compound in biological matrices like plasma and serum?
A3: Direct stability data for this compound in plasma and serum is not extensively published. However, based on data from similar dihydropyridine compounds, this compound is expected to have reasonable stability in plasma and serum when stored frozen. For instance, nifedipine has been shown to be stable in plasma for at least 21 days at -20°C.[2] It is crucial to minimize the time plasma or serum samples containing this compound are kept at room temperature before processing and analysis.
Q4: Can I subject this compound in plasma or serum to freeze-thaw cycles?
A4: Repeated freeze-thaw cycles can affect the stability of analytes in biological matrices. While specific data for this compound is limited, studies on other compounds like nifedipine have shown stability for up to eight freeze-thaw cycles when stored for 6-week intervals.[3] However, it is best practice to minimize the number of freeze-thaw cycles. It is recommended to aliquot samples into smaller volumes for single use.
Q5: Is this compound susceptible to degradation from light exposure?
A5: Yes, dihydropyridine compounds, including Lacidipine, are known to be photosensitive.[1][4][5] Exposure to UV or even ambient light can lead to degradation, primarily through oxidation of the dihydropyridine ring to its pyridine analog.[5] Therefore, all solutions and samples containing this compound should be protected from light by using amber glassware or by covering containers with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent internal standard (IS) response | Degradation of this compound in stock or working solutions. | Prepare fresh stock and working solutions. Ensure proper storage conditions (frozen, protected from light). Verify the purity of the solvent used for reconstitution. |
| Inaccurate pipetting of the internal standard. | Calibrate pipettes regularly. Use a consistent and validated procedure for adding the internal standard to all samples. | |
| Matrix effects affecting ionization. | Optimize the sample preparation method (e.g., use a different extraction technique like solid-phase extraction instead of protein precipitation). Evaluate matrix effects during method validation. | |
| Loss of deuterium label (isotopic exchange) | The deuterium label is in an exchangeable position (e.g., on an -OH or -NH group). | While the deuterium atoms in this compound are on the ethyl groups and generally stable, exposure to strongly acidic or basic conditions during sample preparation should be minimized to prevent any potential for exchange.[6] |
| Use of non-deuterated solvents containing residual water. | Use high-purity, deuterated solvents for the preparation of stock solutions if isotopic exchange is a concern. | |
| Unexpected degradation of this compound in samples | Exposure to light during sample handling and processing. | Perform all sample preparation steps under yellow or low-level ambient light. Use amber vials for sample collection, storage, and in the autosampler. |
| pH of the sample or processing solution is not optimal. | Lacidipine is susceptible to degradation in acidic and basic conditions.[7][8] Maintain the pH of aqueous solutions and processed samples within a neutral range (pH 6-7.5) if possible. | |
| Presence of oxidizing agents. | Avoid contact with strong oxidizing agents during sample preparation and analysis. | |
| Poor recovery during sample extraction | Suboptimal extraction solvent or pH. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Adjusting the pH of the sample can improve the extraction efficiency of Lacidipine. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene tubes to minimize non-specific binding, especially at low concentrations. |
Stability Data Summary
Due to the limited availability of direct stability data for this compound, the following tables provide an illustrative summary based on the known stability of Lacidipine and other similar deuterated and non-deuterated dihydropyridine compounds. This data should be used as a guideline, and it is highly recommended to perform your own stability assessments for your specific experimental conditions.
Table 1: Illustrative Stability of this compound in Different Matrices and Storage Conditions
| Matrix | Storage Temperature | Duration | Estimated Stability (% Remaining) | Reference Analogy |
| Solid | Room Temperature (Protected from light) | 1 month | >98% | General chemical stability |
| 4°C (Protected from light) | 6 months | >99% | General chemical stability | |
| -20°C (Protected from light) | >2 years | >99% | General chemical stability | |
| Methanol Solution (1 mg/mL) | Room Temperature (Protected from light) | 24 hours | >98% | Lapatinib-d3 in methanol[9] |
| 4°C (Protected from light) | 7 days | >99% | Rifapentine D9[10] | |
| -20°C (Protected from light) | 6 months | >99% | Lapatinib-d3 in methanol[9] | |
| Acetonitrile Solution (1 mg/mL) | Room Temperature (Protected from light) | 24 hours | >98% | Nifedipine in acetonitrile[2] |
| 4°C (Protected from light) | 7 days | >99% | General chemical stability | |
| -20°C (Protected from light) | 6 months | >99% | General chemical stability | |
| Human Plasma | Room Temperature | 12 hours | >95% | Nifedipine in plasma[2] |
| 4°C | 24 hours | >95% | Amlodipine in plasma | |
| -20°C | 21 days | >95% | Nifedipine in plasma[2] | |
| -80°C | 6 months | >98% | Lapatinib in plasma[9] | |
| Human Serum | Room Temperature | 12 hours | >95% | Similar to plasma |
| 4°C | 24 hours | >95% | Similar to plasma | |
| -20°C | 21 days | >95% | Similar to plasma | |
| -80°C | 6 months | >98% | Similar to plasma |
Table 2: Illustrative Freeze-Thaw and Bench-Top Stability of this compound in Human Plasma
| Stability Test | Conditions | Estimated Stability (% Remaining) | Reference Analogy |
| Freeze-Thaw Stability | 3 cycles (-20°C to Room Temperature) | >95% | Lapatinib in plasma[9] |
| 5 cycles (-80°C to Room Temperature) | >95% | General bioanalytical guidelines | |
| Bench-Top Stability (Processed Sample) | Room Temperature in Autosampler (Protected from light) | 24 hours | >98% |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Storage: Aliquot the stock solution into amber vials and store them at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
-
Analysis: At specified time points (e.g., 0, 7, 30, 90, and 180 days), retrieve an aliquot from each storage temperature.
-
Quantification: Dilute the stored stock solution to a working concentration and analyze it using a validated LC-MS/MS method. Compare the peak area response of the stored solution to that of a freshly prepared stock solution of the same concentration.
-
Acceptance Criteria: The mean concentration of the stored sample should be within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability in Human Plasma
-
Sample Preparation: Spike a known concentration of this compound into blank human plasma at low and high quality control (QC) concentrations.
-
Freeze-Thaw Cycles: Subject the QC samples to a series of freeze-thaw cycles. One cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the desired number of cycles (e.g., 1, 3, and 5), analyze the QC samples using a validated bioanalytical method.
-
Comparison: Compare the concentrations of the freeze-thaw samples to the concentrations of freshly prepared QC samples that have not undergone any freeze-thaw cycles.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of the fresh samples.
Protocol 3: Bench-Top Stability in Human Plasma
-
Sample Preparation: Spike a known concentration of this compound into blank human plasma at low and high QC concentrations.
-
Incubation: Place the QC samples on a laboratory bench at room temperature for a specified period (e.g., 0, 4, 8, 12, and 24 hours).
-
Analysis: At each time point, process and analyze the QC samples using a validated bioanalytical method.
-
Comparison: Compare the concentrations of the incubated samples to the concentrations of freshly prepared and immediately analyzed QC samples.
-
Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration of the fresh samples.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent LC-MS/MS results with this compound.
References
- 1. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 3. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation studies on lacidipine in solution: basic experiments with a cis-trans reversible photoequilibrium under UV-A radiation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Challenges in the quality control of isotopic labeling experiments.
Welcome to the technical support center for isotopic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in quality control.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control checkpoints in an isotopic labeling experiment?
A1: The success of an isotopic labeling experiment hinges on several critical quality control (QC) steps throughout the workflow. The primary checkpoints include verifying the isotopic enrichment of labeled standards, ensuring complete label incorporation in cellular experiments, maintaining consistency in sample mixing, and validating the accuracy of mass spectrometry data.[1][2][3][4] Neglecting these steps can lead to inaccurate quantification and unreliable results.
Q2: How can I assess the isotopic enrichment of my labeled compound?
A2: Isotopic enrichment is a critical parameter and can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] HR-MS allows for the extraction and integration of isotopic ions to calculate the percentage of isotopic purity.[5] NMR confirms the structural integrity and the specific positions of the isotopic labels.[5] It is crucial to perform these measurements before initiating the experiment to ensure the quality of your labeling reagent.
Q3: What is metabolic scrambling and how can it affect my results?
Q4: Why is correction for natural isotopic abundance important?
A4: Many elements, particularly carbon, have naturally occurring stable isotopes (e.g., ¹³C).[7] These natural isotopes contribute to the mass spectra of both labeled and unlabeled compounds.[7][8] Failing to correct for this natural abundance can lead to an overestimation of the labeled fraction and introduce systematic errors into your quantitative analysis.[7] Various software tools are available to perform this correction based on the elemental composition of the analyte.[7]
Troubleshooting Guides
Issue 1: Incomplete Label Incorporation in SILAC Experiments
Symptom: Mass spectrometry data shows a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >99% incorporation.[9] | Complete replacement of natural amino acids with their heavy counterparts. |
| Amino Acid Conversion | Arginine can be converted to proline by some cell lines. Check for this conversion and consider using a cell line that is deficient in this pathway or use both labeled arginine and lysine. | Minimized metabolic conversion and accurate labeling. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, as it can affect amino acid metabolism. | Elimination of a biological variable that can interfere with labeling. |
Experimental Protocol: Verifying Label Incorporation
-
Culture a small batch of cells in the "heavy" SILAC medium for the intended duration of the experiment.
-
Harvest the cells and extract total protein.
-
Digest the proteins into peptides using trypsin.[9]
-
Analyze the peptide mixture using LC-MS/MS.
-
Search the data for known housekeeping proteins and manually inspect the spectra for the complete shift from the light to the heavy form. The labeling efficiency should be >99%.[9]
Issue 2: Poor Labeling Efficiency in TMT Experiments
Symptom: Low reporter ion intensities and a high degree of missing values in the quantitative data across different TMT channels.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sample pH | Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent.[2][10] Acidic conditions can significantly reduce labeling efficiency.[2][10] Use a higher concentration buffer like 500 mM HEPES (pH 8.5) for resuspension.[2][10] | Optimal reaction conditions for the TMT reagent, leading to high labeling efficiency. |
| Presence of Primary Amines | Avoid buffers containing primary amines (e.g., Tris, ammonium bicarbonate) during sample preparation, as they will compete with the peptides for the TMT reagent.[11] Use buffers like TEAB or perform a desalting step before labeling.[11] | The TMT reagent reacts specifically with the N-terminus and lysine residues of the peptides. |
| Insufficient TMT Reagent | Ensure an adequate molar excess of the TMT reagent to the total amount of peptide. Follow the manufacturer's recommendations. | Complete labeling of all available primary amines on the peptides. |
Experimental Protocol: Mixing QC for TMT Labeling
-
After labeling each sample with its respective TMT reagent, take a small aliquot from each.
-
Combine these small aliquots into a single "Mixing QC" sample.[2][3]
-
Analyze the Mixing QC sample by LC-MS/MS.
-
Check for the presence and relative intensity of all reporter ions in the MS/MS spectra of identified peptides. This allows for the detection of labeling issues before combining the full samples.[2][3]
Issue 3: Inaccurate Flux Calculations in ¹³C Metabolic Flux Analysis (MFA)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Metabolic Steady State Not Reached | Ensure that the cells are in a metabolic and isotopic steady state before harvesting. This can be verified by analyzing metabolite labeling patterns at different time points.[12] | Constant isotopic enrichment in key metabolites, indicating a steady state has been achieved. |
| Incorrect Stoichiometric Model | The metabolic network model used for calculations must be accurate and complete for the organism and conditions being studied.[12][13] | A model that accurately reflects the known metabolic pathways of the system. |
| Suboptimal Choice of Isotopic Tracer | The choice of the ¹³C-labeled substrate significantly impacts the precision of the calculated fluxes.[14] Use rational design algorithms or parallel labeling experiments to select the optimal tracer.[14] | The labeling patterns of measured metabolites will be more informative for resolving fluxes through different pathways. |
Experimental Protocol: Key Steps in ¹³C-MFA
-
Experimental Design: Select the optimal ¹³C tracer and labeling measurement method for the specific biological system and research question.[14]
-
Tracer Experiment: Culture cells with the ¹³C-labeled substrate under steady-state conditions.[15]
-
Isotopic Labeling Measurement: Harvest cells, extract metabolites, and measure the mass isotopomer distributions of key metabolites using GC-MS or LC-MS/MS.[16]
-
Flux Estimation: Use a computational model to estimate the intracellular fluxes by fitting the measured labeling patterns to the model.[17]
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.[17]
Visualizations
References
- 1. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 2. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 17. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
Best practices for avoiding contamination in stable isotope labeling studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and other common issues in stable isotope labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope labeling studies?
A1: Contamination in stable isotope labeling studies primarily originates from external sources that can interfere with mass spectrometry analysis. The most common contaminants include:
-
Keratins: These structural proteins are abundant in human skin, hair, and nails, as well as in dust.[1][2][3][4] Keratin contamination is a major issue as it can mask the signals of low-abundance proteins of interest.[5]
-
Polymers: Polyethylene glycol (PEG) and polysiloxanes are frequently introduced from lab consumables such as detergents, plasticware, and even some wipes.[4][5] These polymers can suppress the ionization of target peptides and dominate mass spectra.
-
Salts: High concentrations of non-volatile salts (e.g., from PBS) can suppress the ionization of peptides during mass spectrometry analysis.[4]
-
Unlabeled Amino Acids: In metabolic labeling techniques like SILAC, the presence of "light" (unlabeled) amino acids in the cell culture medium, often from non-dialyzed serum, can lead to incomplete labeling of the proteome.[6]
Q2: What is incomplete labeling in SILAC and how does it affect quantification?
A2: Incomplete labeling occurs when the cells in the "heavy" culture condition do not fully incorporate the stable isotope-labeled amino acids, resulting in a mix of light and heavy proteins. This leads to an underestimation of the heavy-to-light (H/L) ratio, as the unlabeled peptides from the heavy sample contribute to the light peptide signal.[1][6] For accurate quantification, a labeling efficiency of at least 97% is recommended, which is typically achieved after at least five cell doublings in the SILAC medium.[6][7]
Q3: What is arginine-to-proline conversion and why is it a problem in SILAC?
A3: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[7] This is problematic because it splits the mass spectrometry signal of proline-containing peptides into multiple peaks, complicating data analysis and leading to inaccurate quantification of protein abundance.[7][8] This conversion can affect a significant portion of the proteome, as many tryptic peptides contain proline.
Q4: How can I check the incorporation efficiency of stable isotope-labeled amino acids?
A4: To ensure accurate quantification, it is crucial to verify the incorporation efficiency of the heavy amino acids before proceeding with the main experiment. This can be done by running a small-scale pilot experiment where a fraction of the "heavy" labeled cells are harvested, lysed, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.[6][7]
Troubleshooting Guides
Issue 1: High Keratin Contamination in Mass Spectrometry Data
Symptoms:
-
Numerous keratin peptides identified in your mass spectrometry results.
-
Reduced identification of proteins of interest, especially those with low abundance.[1]
-
Signal suppression of target peptides.
Possible Causes and Solutions:
| Cause | Solution |
| Environmental Exposure | Work in a laminar flow hood or a designated clean area to minimize exposure to dust.[1][3] Wipe down all surfaces and equipment with ethanol and water before use.[1][3] |
| Improper Handling | Always wear powder-free nitrile gloves and a clean lab coat.[2][3] Avoid touching your face, hair, or clothing during sample preparation. |
| Contaminated Reagents and Consumables | Use high-purity, mass spectrometry-grade reagents. Prepare fresh solutions and avoid using communal stocks.[4] Use pre-cast gels and certified low-protein-binding tubes and pipette tips.[3][4] |
| Gel Electrophoresis Workflow | Thoroughly clean gel casting plates with 70% ethanol.[1] Keep gel staining boxes covered and use dedicated containers for mass spectrometry samples.[4] When excising gel bands, use a clean scalpel for each band. |
Issue 2: Incomplete Labeling in SILAC Experiments
Symptoms:
-
Lower than expected heavy-to-light (H/L) protein ratios.
-
A skewed distribution of H/L ratios towards the light channel.[6]
-
Detection of a significant "light" peptide signal in the "heavy"-only control sample.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least five doublings in the SILAC medium to allow for complete incorporation of the heavy amino acids.[6][7] |
| Presence of Unlabeled Amino Acids in Media | Use dialyzed fetal bovine serum (FBS) to remove free, unlabeled amino acids.[6] |
| Incorrect Amino Acid Concentration | Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation. |
| Experimental Error in Sample Mixing | Carefully measure protein concentrations before mixing the light and heavy cell lysates to ensure a 1:1 ratio for the control. |
| Label-Swap Replication | To correct for experimental errors, perform a label-swap replicate where the experimental conditions are reversed between the light and heavy labels. Averaging the ratios from the two experiments can help to correct for systematic errors.[1] |
Issue 3: Arginine-to-Proline Conversion
Symptoms:
-
Appearance of satellite peaks for proline-containing peptides in the mass spectra.
-
Inaccurate quantification of proteins containing these peptides.[8]
Possible Causes and Solutions:
| Cause | Solution |
| Cell Line-Specific Metabolism | Some cell lines have higher arginase activity, leading to increased conversion.[7] |
| High Arginine Concentration | Reducing the concentration of arginine in the SILAC medium can sometimes mitigate the conversion.[7] |
| Proline Supplementation | Add unlabeled proline to the SILAC medium to inhibit the metabolic conversion of arginine to proline.[9] |
| Data Analysis Strategy | If conversion cannot be avoided, adjust your data analysis to account for the split signals of proline-containing peptides. Some software allows for the inclusion of the satellite peaks in the quantification.[7] |
Experimental Protocols
Protocol 1: Keratin-Free Sample Preparation
-
Work Area Preparation:
-
Thoroughly clean a laminar flow hood with 70% ethanol and water.
-
Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.
-
-
Personal Protective Equipment (PPE):
-
Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.
-
Change gloves frequently, especially after touching any surface outside the clean workspace.[4]
-
-
Reagent and Consumable Handling:
-
Use fresh, high-purity reagents.
-
Aliquot reagents to avoid contaminating stock solutions.
-
Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.
-
-
Sample Handling:
-
Perform all sample preparation steps within the laminar flow hood.
-
Keep all tubes and plates covered as much as possible.
-
When performing in-gel digestion, use a clean scalpel for each gel band and work on a clean surface.
-
Protocol 2: Checking SILAC Incorporation Efficiency
-
Cell Culture:
-
Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.
-
-
Cell Lysis and Protein Digestion:
-
Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer.
-
Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the mass spectrometry data against a protein database.
-
Determine the ratio of heavy to light peptides for a selection of identified proteins. The incorporation efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.
-
An incorporation efficiency of >97% is considered optimal for quantitative experiments.[6]
-
Visualizations
Caption: General workflow for a SILAC experiment.
Caption: Troubleshooting incomplete SILAC labeling.
Caption: Decision tree for addressing arginine-to-proline conversion.
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 3. med.unc.edu [med.unc.edu]
- 4. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Internal Standards for Lacidipine Quantification in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Lacidipine Assays Utilizing Nisoldipine, Lacidipine-¹³C₈, and Felodipine as Internal Standards.
This guide provides a comprehensive comparison of three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the antihypertensive drug lacidipine in human plasma. The key variable in each method is the internal standard (IS) used for calibration and quality control. The selection of an appropriate internal standard is critical for the accuracy and robustness of bioanalytical methods. Here, we compare the performance of assays employing a structural analog (nisoldipine), a stable isotope-labeled analog (lacidipine-¹³C₈), and another dihydropyridine calcium channel blocker (felodipine).
Comparative Analysis of Assay Performance
The selection of an internal standard significantly influences the performance of a bioanalytical assay. A stable isotope-labeled internal standard like lacidipine-¹³C₈ is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization, thus compensating for matrix effects and variability. Structural analogs such as nisoldipine and felodipine are also widely used and can provide robust results if they exhibit similar chromatographic and mass spectrometric behavior to the analyte.
The following table summarizes the key validation parameters for the three LC-MS/MS methods for lacidipine quantification, each employing a different internal standard.
| Parameter | Method 1: Nisoldipine as IS | Method 2: Lacidipine-¹³C₈ as IS | Method 3: Felodipine as co-analyte |
| Linearity Range | 0.10 - 10.00 ng/mL[1] | 50 - 15,000 pg/mL[2][3] | 1 - 40 ng/mL[4][5] |
| Correlation Coefficient (r²) | 0.999[1] | > 0.998[2][3] | > 0.998[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[1] | 50 pg/mL[2] | 1 ng/mL[4] |
| Intra-day Precision (%RSD) | Met acceptance criteria | Stated as validated | Within required limits |
| Inter-day Precision (%RSD) | Met acceptance criteria | Stated as validated | Within required limits |
| Accuracy | Met acceptance criteria | Stated as validated | Within required limits |
| Sample Preparation | Protein Precipitation[1] | Liquid-Liquid Extraction[2][3] | Solid-Phase Extraction[4][5] |
Experimental Workflow
The general workflow for the bioanalysis of lacidipine in human plasma using LC-MS/MS involves several key steps, from sample collection to data analysis. The choice of internal standard influences the specifics of the sample preparation and analytical conditions.
Experimental Protocols
Detailed methodologies for the three compared lacidipine assays are provided below. These protocols are based on published and validated methods.
Method 1: Lacidipine Assay with Nisoldipine as Internal Standard
This method utilizes protein precipitation for sample cleanup, which is a relatively simple and fast technique.
-
Sample Preparation: To a plasma sample, an appropriate amount of nisoldipine internal standard solution is added. Protein precipitation is achieved by adding methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[1]
-
Chromatographic Separation: The separation is performed on a Phenomenex Luna C18 column (150 mm × 2.0 mm, 3 µm) at 40 °C. An isocratic mobile phase consisting of 0.2% formic acid in methanol (13:87, v/v) is used at a flow rate of 0.2 mL/min.[1]
-
Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive-ion mode is used. The selected reaction monitoring (SRM) transitions are m/z 456.2 → 354.2 for lacidipine and m/z 389.2 → 315.0 for nisoldipine.[1]
Method 2: Lacidipine Assay with Lacidipine-¹³C₈ as Internal Standard
This method employs liquid-liquid extraction for sample preparation, which can provide cleaner extracts than protein precipitation.
-
Sample Preparation: To a 100 µL human plasma sample, the lacidipine-¹³C₈ internal standard is added. A simple liquid-liquid extraction process is then used to extract lacidipine and the internal standard from the plasma.[2][3]
-
Chromatographic Separation: The analytes are separated on a Zorbax SB C18 column (50 × 4.6 mm, 5 µm). The mobile phase consists of 5 mM ammonium acetate buffer and acetonitrile (15:85 v/v) at a flow rate of 0.60 mL/min. The total run time is 3.0 minutes.[2][3]
-
Mass Spectrometric Detection: An API-4000 LC-MS/MS system is operated under the multiple reaction-monitoring mode for the detection of lacidipine and its stable isotope-labeled internal standard.[2]
Method 3: Simultaneous Determination of Lacidipine and Felodipine
This method uses solid-phase extraction, which is known for its high selectivity and ability to concentrate the analyte.
-
Sample Preparation: Sample preparation involves solid-phase extraction on RP-C18 cartridges.[4][5] This technique allows for the removal of interfering substances and concentration of the analytes.
-
Chromatographic Separation: The analysis is performed on a Luna RP-C18 analytical column (15 mm x 2 mm ID, 3.0 µm).[4][5]
-
Mass Spectrometric Detection: A Sciex API 365 triple quadrupole mass spectrometer with a turboionspray source is used, operating in the multiple reaction monitoring mode.[4]
References
- 1. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of the calcium channel antagonists amlodipine, lercanidipine, nitrendipine, felodipine, and lacidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Lacidipine-d10 with other internal standards for lacidipine analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lacidipine-d10 and other commonly used internal standards for the quantitative analysis of lacidipine in biological matrices. The selection of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods. This document aims to assist researchers in making informed decisions by presenting objective comparisons and supporting experimental data from published literature.
Introduction to Lacidipine and the Role of Internal Standards
Lacidipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] Accurate quantification of lacidipine in biological samples is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its analysis due to its high sensitivity and selectivity.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality control samples. It is used to correct for the variability in sample preparation and instrument response. An ideal IS should co-elute with the analyte, have a similar ionization efficiency and extraction recovery, and not be present in the endogenous sample. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte.
Comparison of Internal Standards for Lacidipine Analysis
Performance Data Summary
The following table summarizes the performance characteristics of LC-MS/MS methods for lacidipine analysis using different internal standards. The data has been compiled from various studies to provide a comparative overview.
| Parameter | Lacidipine-¹³C₈ (SIL IS) | Nisoldipine (Analog IS) | Nifedipine (Analog IS) |
| Linearity Range | 50 - 15,000 pg/mL[2] | 0.10 - 10.00 ng/mL[3] | 0.05 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.998[2] | > 0.999[3] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[2] | 0.10 ng/mL[3] | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10%[3] | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 10%[3] | < 10% |
| Intra-day Accuracy (%Bias) | Within ±15% | Within ±15%[3] | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% | Within ±15%[3] | Within ±15% |
| Matrix Effect | Negligible[2] | No significant effect found[3] | Not explicitly stated, but method validated |
| Extraction Method | Liquid-Liquid Extraction[2] | Protein Precipitation[3] | Liquid-Liquid Extraction |
Note: Data for Nifedipine is generalized from common practices in similar bioanalytical assays. This compound, being a deuterated form of lacidipine, is expected to have performance characteristics highly similar to Lacidipine-¹³C₈.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Lacidipine Analysis using Lacidipine-¹³C₈ as Internal Standard
-
Sample Preparation: Liquid-liquid extraction was employed to extract lacidipine and the internal standard from human plasma.[2]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Lacidipine Analysis using Nisoldipine as Internal Standard
-
Sample Preparation: Protein precipitation with methanol was used for the extraction of lacidipine and nisoldipine from human plasma.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizations
Experimental Workflow for Lacidipine Analysis
References
A Comparative Guide to Inter-Laboratory Quantification of Lacidipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of lacidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] While a formal inter-laboratory comparison study has not been identified in the public domain, this document synthesizes data from multiple independent validation studies to offer a comparative overview of method performance. The methodologies discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Data Summary: A Comparative Analysis of Lacidipine Quantification Methods
The performance of an analytical method is determined by several key validation parameters. The following table summarizes the reported performance characteristics of different analytical techniques used for the quantification of lacidipine in various matrices, such as bulk pharmaceutical forms, dosage forms, and biological fluids.[1][2]
| Method | Matrix | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | Pharmaceutical Dosage Forms | 10 - 50 | 99.26 - 100.97 | Intra-day: 0.481, Inter-day: 0.487 | 0.03 | 0.1 | [3] |
| HPLC-UV | Pharmaceutical Dosage Forms | 50 - 250 | 99.78 - 101.76 | Intra-day: 0.83, Inter-day: 0.41 | 1.0 | 7.3 | [4] |
| HPLC-UV | Bulk and Dosage Form | 50 - 120 | 99.89 | - | - | - | [5] |
| RP-HPLC | Tablets | - | - | - | - | - | [6] |
| LC-MS/MS | Human Plasma | 0.05 - 15 (ng/mL) | - | - | - | - | [7] |
| LC-MS/MS | Human Plasma | 1 - 40 (ng/mL) | Within required limits | Within required limits | < 1 (ng/mL) | - | [8] |
| HPTLC | Bulk and Pharmaceutical Dosage Forms | - | - | - | - | - | [3] |
| UV-Vis Spec. | Bulk and Formulations | 20 - 100 | - | - | - | - | [9] |
| DPV | Aqueous-Alcoholic Solutions | 5x10⁻⁶ - 2x10⁻⁴ M | - | 2% | 3.52x10⁻⁶ M | 3.78x10⁻⁶ M | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantification, %RSD: Percent Relative Standard Deviation, DPV: Differential Pulse Voltammetry. Note: Dashes (-) indicate that the data was not specified in the cited literature.
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are summaries of the methodologies employed in the cited studies.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Method 1 (Reference[3]):
-
Column: Thermo Hypersil RP C-18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile: water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 239 nm.
-
Run Time: 7 min.
-
-
Method 2 (Reference[4]):
-
Column: Xbridge C-18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient system of ammonium acetate and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 240 nm.
-
Run Time: Approximately 15 min.
-
-
Method 3 (Reference[5]):
-
Column: Intersil C-18.
-
Mobile Phase: Phosphate Buffer pH-3:Methanol (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 284 nm.
-
Retention Time: 4.7 min.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Method 1 (Reference[7]):
-
Sample Preparation: Liquid-liquid extraction from 100 µL of human plasma.
-
Internal Standard: Lacidipine-¹³C₈.
-
Column: Zorbax SB C18 (50 x 4.6 mm, 5 µm).
-
Mobile Phase: 5mM ammonium acetate buffer:acetonitrile (15:85 v/v).
-
Flow Rate: 0.60 mL/min.
-
Detection: API-4000 LC-MS/MS in multiple reaction-monitoring (MRM) mode.
-
Run Time: 3.0 min.
-
-
Method 2 (Reference[8]):
-
Sample Preparation: Solid-phase extraction on RP-C18 cartridges.
-
Column: Luna RP-C18 (15 mm x 2 mm ID, 3.0 µm).
-
Detection: Sciex API 365 triple quadrupole mass spectrometer with turboionspray source and MRM.
-
3. UV-Visible Spectrophotometry
-
Method (Reference[9]):
-
Solvent: Methanol.
-
Detection Wavelengths: 284 nm (Zero order) and 277 nm (First order derivative).
-
Sample Preparation: Powder equivalent to 10 mg of Lacidipine was dissolved in methanol to a concentration of 100 µg/ml, followed by filtration.
-
Visualizing the Process and Pathway
To further clarify the experimental process and the mechanism of action of lacidipine, the following diagrams are provided.
Caption: A generalized workflow for the quantification of lacidipine.
Caption: Mechanism of action of lacidipine as a calcium channel blocker.
References
- 1. Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. pharmainfo.in [pharmainfo.in]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Determination of the Calcium Channel Antagonists Amlodipine, Lercanidipine, Nitrendipine, Felodipine, and Lacidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
Validation of a Novel Analytical Method for Lacidipine: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of lacidipine in pharmaceutical dosage forms against established alternatives. The validation of this method adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data reliability and regulatory compliance. All experimental data is presented in standardized tables for clear comparison, and detailed protocols for key validation experiments are provided.
I. Comparative Analysis of Validated Analytical Methods for Lacidipine
The development of a reliable analytical method for the quantification of active pharmaceutical ingredients (APIs) like lacidipine, a calcium channel blocker used for treating hypertension, is crucial for quality control and regulatory approval.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most commonly employed techniques for the analysis of lacidipine in bulk and pharmaceutical formulations.[1][5][6][7][8]
This guide introduces a new Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares its performance characteristics with previously published and validated methods. The new method demonstrates enhanced sensitivity and a shorter run time, making it a robust alternative for routine quality control analysis.
Table 1: Comparison of Chromatographic Conditions of Validated HPLC Methods for Lacidipine
| Parameter | New Validated Method | Alternative Method 1[2] | Alternative Method 2[9] | Alternative Method 3[10] |
| Column | Thermo Hypersil BDS C18 (75 x 3.5 mm, 3.0µm) | Thermo Hypersil RP C-18 (100 mm x 4.6 mm, 3.5 µm) | Xbridge C-18 (150 mm x 4.6 mm, 5 µm) | Intersil C-18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Buffer:Methanol (30:70 v/v)¹ | Acetonitrile:Water (65:35 v/v) | Acetonitrile:5mM Ammonium acetate (95:5 v/v) | Phosphate Buffer pH-3:Methanol (60:40 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 242 nm | 239 nm | 240 nm | 284 nm |
| Retention Time | ~5 minutes | 5.13 min | 8.309 min | 4.7 min |
| Diluent | Methanol and Water | Not Specified | Not Specified | Not Specified |
¹Buffer: 4.0 g of ammonium acetate in 2000 ml of purified water, pH adjusted to 6.5 with acetic acid.[1]
Table 2: Comparison of Validation Parameters of Analytical Methods for Lacidipine
| Validation Parameter | New Validated Method | Alternative Method 1[2] | Alternative Method 2[9] | Alternative Method 3[3] (UV-Vis) |
| Linearity Range | 50-150% of specification limit | 10 – 50 µg/ml | 50 – 250 µg/ml | 5-30 µg/ml |
| Correlation Coefficient (r²) | 0.998 | Not Specified | >0.999 | Not Specified |
| Accuracy (% Recovery) | 99.2% to 100.3% | 99.26% - 100.97% | 99.78% - 101.76% | 98.30% - 101.09% |
| Precision (%RSD) | 0.4% | Intra-day: 0.481%, Inter-day: 0.487% | Intra-day: 0.83%, Inter-day: 0.41% | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.03 µg/ml | 1.0 µg/ml | 0.36 µg/ml |
| Limit of Quantitation (LOQ) | Not Specified | 0.1 µg/ml | 7.3 µg/ml | 1.11 µg/ml |
| Specificity | No interference from blank and placebo | Specific | Specific | Specific |
| Robustness | Unaffected by minor changes in pH, mobile phase composition, and temperature | Unaffected by minor changes in mobile phase composition and flow rate | Robust | Not Specified |
II. Experimental Protocols
The following protocols detail the methodologies used to validate the new RP-HPLC method for lacidipine analysis.
1. System Suitability
-
Protocol: Six replicate injections of a standard solution of lacidipine (e.g., 100 µg/mL) are made.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
2. Specificity
-
Protocol: Injections of a blank (diluent), a placebo solution (containing all tablet excipients except lacidipine), and a standard lacidipine solution are performed.
-
Acceptance Criteria: The chromatograms of the blank and placebo should show no interfering peaks at the retention time of lacidipine.
3. Linearity
-
Protocol: A series of at least five solutions of lacidipine are prepared at concentrations ranging from 50% to 150% of the nominal analytical concentration. Each solution is injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be greater than 0.995.
4. Accuracy (Recovery)
-
Protocol: The method is performed on a placebo blend spiked with known amounts of lacidipine at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level is prepared in triplicate.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
5. Precision (Repeatability and Intermediate Precision)
-
Protocol:
-
Repeatability (Intra-assay precision): Six independent sample preparations of lacidipine at 100% of the test concentration are analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day, by a different analyst, or with different equipment.
-
-
Acceptance Criteria: The %RSD for the results of both repeatability and intermediate precision should not exceed 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
7. Robustness
-
Protocol: The effect of small, deliberate variations in method parameters on the analytical results is evaluated. Parameters to be varied include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
III. Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow of the analytical method validation process and the relationship between the different validation parameters.
Caption: Workflow for the validation of a new analytical method for lacidipine.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. japsonline.com [japsonline.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Profile of Lacidipine and Amlodipine for Drug Development Professionals
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of two prominent dihydropyridine calcium channel blockers, providing essential data for researchers and scientists in drug development.
This guide offers an objective comparison of the pharmacokinetic properties of lacidipine and amlodipine, two widely prescribed dihydropyridine calcium channel blockers for the management of hypertension. Understanding the distinct pharmacokinetic profiles of these drugs is crucial for optimizing drug development strategies, designing clinical trials, and predicting potential drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support informed decision-making in a research and development setting.
Pharmacokinetic Data Summary
The following table provides a comparative summary of the key pharmacokinetic parameters for lacidipine and amlodipine, compiled from various clinical studies.
| Pharmacokinetic Parameter | Lacidipine | Amlodipine |
| Bioavailability | <10% (due to extensive first-pass metabolism)[1][2][3] | 64-90%[4][5] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.5 hours[1][2] | 6 - 12 hours[4][5] |
| Protein Binding | >95% (mainly to albumin and alpha-1-glycoprotein)[1][2] | ~93-98%[4] |
| Volume of Distribution (Vd) | Not extensively reported in humans | 21 L/kg[4] |
| Metabolism | Extensively metabolized by CYP3A4 in the liver[1][2] | Primarily metabolized by CYP3A4 in the liver[6] |
| Elimination Half-life (t½) | 13 - 19 hours[1] | 30 - 50 hours[4][5] |
| Excretion | Primarily as metabolites in feces (~70%) and urine[1][2] | Primarily as metabolites in urine (60%), with 10% as unchanged drug[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of pharmacokinetic parameters. Below are representative protocols for key experiments.
Oral Bioavailability and Pharmacokinetic Study
A typical clinical trial to determine the oral bioavailability and pharmacokinetic profile of lacidipine or amlodipine involves a randomized, open-label, crossover study design with healthy volunteers.
-
Study Design: A single-dose, two-period, crossover design is often employed. Subjects receive a single oral dose of the test drug (e.g., 4 mg lacidipine or 5 mg amlodipine) and, after a washout period, a single dose of a reference formulation.
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC). These methods offer high sensitivity and specificity for quantifying drug levels in biological matrices.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Plasma Protein Binding Assay
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.
-
Methodology: A semi-permeable membrane separates a chamber containing the drug in a buffer solution from a chamber containing plasma. The system is allowed to reach equilibrium.
-
Analysis: The concentration of the drug in both chambers is measured. The difference in concentration is used to calculate the percentage of the drug that is bound to plasma proteins. This provides insight into the fraction of the drug that is free and pharmacologically active.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Signaling Pathways
Both lacidipine and amlodipine exert their therapeutic effects by blocking L-type calcium channels, which play a crucial role in the cardiovascular system.
L-Type Calcium Channel Signaling in Vascular Smooth Muscle
L-type calcium channels are voltage-gated ion channels located on the membrane of vascular smooth muscle cells. When these channels open in response to depolarization, calcium ions (Ca2+) flow into the cell. This influx of calcium initiates a cascade of events leading to muscle contraction and vasoconstriction. By blocking these channels, lacidipine and amlodipine inhibit calcium influx, leading to vasodilation and a reduction in blood pressure.
Caption: Mechanism of action of lacidipine and amlodipine via L-type calcium channels.
Cytochrome P450 3A4 (CYP3A4) Metabolism
The primary route of metabolism for both lacidipine and amlodipine is through the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2][6] This metabolic pathway is a critical determinant of their bioavailability and potential for drug-drug interactions.
Caption: Role of CYP3A4 in the first-pass metabolism of lacidipine and amlodipine.
References
- 1. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Validated HPLC method for determination of amlodipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lacidipine and Nifedipine SR in the Management of Hypertension
This guide provides a comprehensive comparison of the efficacy and tolerability of two prominent dihydropyridine calcium channel blockers, lacidipine and nifedipine slow-release (SR), in the treatment of hypertension. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical data and experimental methodologies.
Efficacy: A Head-to-Head Comparison of Blood Pressure Reduction
Multiple clinical trials have demonstrated that both lacidipine, administered once daily, and nifedipine SR, given twice daily, are effective in lowering blood pressure in patients with mild-to-moderate essential hypertension.[1] Studies have shown a comparable and significant reduction in both resting and exercise blood pressure with both treatments.[1]
One large, double-blind, randomized, parallel-group study involving 435 patients with mild-to-moderate essential hypertension found that lacidipine (4-6 mg once daily) was as effective as nifedipine SR (20-40 mg twice daily) in reducing blood pressure.[1] Similarly, a study in non-insulin-dependent diabetic patients with hypertension showed that both drugs effectively reduced blood pressure over a six-month period.[2] In this study, lacidipine reduced blood pressure from an average of 184.8/105.2 mmHg to 144.4/87.1 mmHg, while nifedipine SR reduced it from 182.3/106.8 mmHg to 143.6/89.4 mmHg.[2]
While the overall blood pressure-lowering effects are similar, some studies suggest differences in the onset and duration of action. For instance, in the management of hypertensive crises, sublingual nifedipine showed a more rapid and pronounced hypotensive effect in the first 30 minutes compared to sublingual lacidipine.[3] However, after four hours, both drugs demonstrated similar efficacy.[3] Another study comparing lacidipine with nifedipine GITS (Gastrointestinal Therapeutic System) noted differences in the rate of systolic blood pressure reduction in the first week, with nifedipine GITS showing a faster initial reduction.[4]
| Efficacy Parameter | Lacidipine | Nifedipine SR/GITS | Study Population |
| Mean Blood Pressure Reduction (Systolic/Diastolic) | From 184.8/105.2 mmHg to 144.4/87.1 mmHg | From 182.3/106.8 mmHg to 143.6/89.4 mmHg | Non-insulin-dependent diabetic patients with hypertension[2] |
| Supine Systolic BP Reduction (First Week) | 11 mmHg | 25 mmHg | Mild to moderate essential hypertension[4] |
| Supine Systolic BP Reduction (End of Study) | 20 mmHg | 28 mmHg | Mild to moderate essential hypertension[4] |
Tolerability and Safety Profile
The tolerability of both lacidipine and nifedipine SR is generally considered good, with most adverse events being characteristic of the dihydropyridine class of drugs and related to vasodilation.[5] However, some studies have indicated a lower incidence of certain side effects with lacidipine.
A long-term comparative study highlighted that lacidipine was associated with a significantly lower incidence of ankle edema compared to nifedipine SR.[5] Another study in non-insulin-dependent diabetic patients also reported a lower incidence of adverse events, particularly ankle edema and tachycardia, with lacidipine.[2] In a study comparing lercanidipine, lacidipine, and nifedipine GITS in elderly hypertensive patients, the incidence of adverse drug reactions was 27.1% for lacidipine and 28.4% for nifedipine GITS.[6] Edema was reported in 7.5% of patients in the lacidipine group and 10.1% in the nifedipine group.[6]
Conversely, one study found no significant difference in the nature and incidence of side effects and withdrawals between lacidipine and nifedipine SR.[1]
| Adverse Event | Lacidipine | Nifedipine SR/GITS | Study Population |
| Incidence of Ankle Edema | Significantly lower than nifedipine SR | Higher than lacidipine | Hypertensive patients (long-term study)[5] |
| Incidence of Ankle Edema | Lower than nifedipine SR | Higher than lacidipine | Non-insulin-dependent diabetic patients with hypertension[2] |
| Incidence of Adverse Drug Reactions | 27.1% | 28.4% | Elderly hypertensive patients[6] |
| Incidence of Edema | 7.5% | 10.1% | Elderly hypertensive patients[6] |
Experimental Protocols
The findings presented in this guide are based on robust clinical trials with well-defined methodologies. Below are summaries of the experimental protocols from key comparative studies.
Italian Multicenter Study[1]
-
Objective: To compare the antihypertensive efficacy and tolerability of lacidipine and nifedipine SR in patients with mild-to-moderate essential hypertension.
-
Study Design: A double-blind, randomized, parallel-group study.
-
Participants: 435 patients with mild-to-moderate essential hypertension.
-
Procedure: Following a 1-month placebo run-in period, patients were randomized to receive either lacidipine 4 mg once daily (n=220) or nifedipine SR 20 mg twice daily (n=215). After 4 weeks, the doses were increased to 6 mg of lacidipine once daily or 40 mg of nifedipine SR twice daily for non-responders. If blood pressure was still uncontrolled, 50 mg of atenolol once daily was added to the regimen.
-
Measurements: Sitting blood pressure and heart rate were measured 22-24 hours after lacidipine administration and 10-12 hours after nifedipine SR administration.
Study in Non-Insulin-Dependent Diabetic Patients[2]
-
Objective: To compare the efficacy and safety of once-daily lacidipine versus twice-daily nifedipine SR in non-insulin-dependent diabetic patients with hypertension.
-
Study Design: A randomized, comparative study.
-
Procedure: Patients were treated for 6 months with either lacidipine or nifedipine SR.
-
Measurements: Blood pressure, heart rate, and metabolic parameters (total cholesterol, high-density lipoprotein cholesterol, triglycerides, and blood glucose) were assessed.
Study on Platelet Function[4]
-
Objective: To evaluate the effects of lacidipine and nifedipine GITS on blood pressure, platelet function, and insulin sensitivity.
-
Study Design: A parallel, double-blind study.
-
Participants: 20 patients with mild to moderate essential hypertension.
-
Procedure: Patients received a placebo for 4 weeks, followed by randomization to either nifedipine GITS 30 mg or lacidipine 4 mg for 16 weeks of active treatment.
-
Measurements: Blood pressure and heart rate were measured in supine, sitting, and standing positions. Platelet aggregation tests and measurements of malondialdehyde production, glucaemia, and plasma insulin were performed.
Mechanism of Action: Signaling Pathway
Lacidipine and nifedipine are both dihydropyridine calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: Mechanism of action of Lacidipine and Nifedipine SR on vascular smooth muscle cells.
References
- 1. Comparative study of lacidipine and nifedipine SR in the treatment of hypertension: an Italian multicenter study. The Northern Italian Study Group of Lacidipine in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium antagonist antihypertensive treatment of non-insulin-dependent diabetics: efficacy and safety of lacidipine versus nifedipine SR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of lacidipine in the management of hypertensive crises: a comparative study with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lacidipine and nifedipine GITS on platelet function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-term study comparing lacidipine and nifedipine SR in hypertensive patients: safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of lercanidipine, lacidipine, and nifedipine gastrointestinal therapeutic system on blood pressure and heart rate in elderly hypertensive patients: the ELderly and LErcanidipine (ELLE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of lacidipine with other calcium channel blockers.
This guide provides a comprehensive comparison of lacidipine with other prominent calcium channel blockers (CCBs), focusing on antihypertensive efficacy, safety profiles, and other significant clinical effects. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on supporting experimental data and methodologies.
Mechanism of Action
Lacidipine is a third-generation dihydropyridine CCB characterized by its high lipophilicity and vascular selectivity[1][2]. Its primary mechanism involves the potent and specific blockade of L-type calcium channels in vascular smooth muscle[3][4]. This action inhibits the influx of calcium ions, leading to the relaxation of peripheral and coronary arteries, thereby reducing blood pressure[3][5].
Due to its high lipophilicity, lacidipine accumulates in the membrane lipid bilayer, from where it diffuses to the calcium channel receptor, contributing to its slow onset and long duration of action despite a relatively short plasma half-life[1][3]. This pharmacokinetic property helps in avoiding reflex tachycardia, a common side effect with some earlier-generation CCBs[2][6].
Beyond vasodilation, lacidipine exhibits significant antioxidant properties, which are greater than those of some other dihydropyridines[2]. This may contribute to its anti-atherosclerotic effects by reducing the formation of reactive oxygen species (ROS) and subsequent inflammatory processes in the vascular wall[3][5].
Caption: Primary and pleiotropic mechanisms of lacidipine.
Head-to-Head Comparison: Antihypertensive Efficacy
Clinical trials have demonstrated that lacidipine's antihypertensive efficacy is comparable to that of other widely used CCBs, including amlodipine, nifedipine, and lercanidipine.
Lacidipine vs. Amlodipine
Randomized, double-blind studies consistently show that once-daily lacidipine is as effective as amlodipine in reducing both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension[7][8]. A 20-week trial found no significant between-group differences in the reduction of 24-hour ambulatory systolic BP, with changes of -15.2 mmHg for lacidipine and -15.5 mmHg for amlodipine[1][9]. Both drugs also demonstrate a similar capacity to improve arterial stiffness[1].
| Parameter | Lacidipine | Amlodipine | Study Details | Reference |
| SBP Reduction (mmHg) | 19.2 ± 13.5 | 22.3 ± 15.3 | Randomized, double-blind, cross-over trial. | [7] |
| DBP Reduction (mmHg) | 13.3 ± 4.2 | 12.3 ± 5.3 | Randomized, double-blind, cross-over trial. | [7] |
| 24-h Ambulatory SBP Reduction (mmHg) | 15.2 ± 1.3 | 15.5 ± 1.3 | 20-week, randomized, double-blind trial. | [1][9] |
| Clinic SBP Reduction (mmHg) | 23.8 ± 1.0 | 23.4 ± 1.0 | 20-week, randomized, double-blind trial. | [1] |
| Clinic DBP Reduction (mmHg) | 13.7 ± 0.9 | 13.6 ± 0.9 | 20-week, randomized, double-blind trial. | [1] |
| Pulse Wave Velocity Reduction (m/s) | Significant (p < 0.001) | Significant (p < 0.001) | Non-significant between-group difference. | [1][10] |
Table 1: Comparative Efficacy of Lacidipine and Amlodipine.
Lacidipine vs. Nifedipine
Comparative studies have established that lacidipine 4-6 mg once daily is as effective and well-tolerated as nifedipine slow-release (SR) 20-40 mg twice daily for mild-to-moderate hypertension[11][12]. In a study involving non-insulin-dependent diabetic patients, both drugs achieved similar blood pressure reductions after 6 months (lacidipine: from 184.8/105.2 to 144.4/87.1 mmHg; nifedipine SR: from 182.3/106.8 to 143.6/89.4 mmHg)[13]. Furthermore, in cases of acute asymptomatic blood pressure increase, long-acting lacidipine was more effective than short-acting nifedipine in maintaining blood pressure reduction over 24 hours[14].
| Parameter | Lacidipine | Nifedipine SR | Study Details | Reference |
| Baseline BP (mmHg) | 184.8 / 105.2 | 182.3 / 106.8 | 6-month trial in diabetic hypertensive patients. | [13] |
| Post-treatment BP (mmHg) | 144.4 / 87.1 | 143.6 / 89.4 | 6-month trial in diabetic hypertensive patients. | [13] |
| Dosing Frequency | Once Daily | Twice Daily | Multicenter, double-blind, parallel-group study. | [11] |
| 24h BP Control | More sustained | Less sustained (short-acting form) | Single-dose study in hypertensive urgencies. | [14] |
Table 2: Comparative Efficacy of Lacidipine and Nifedipine.
Lacidipine vs. Lercanidipine
In elderly patients with isolated systolic hypertension, lercanidipine (10-20 mg/day) and lacidipine (2-4 mg/day) have demonstrated equivalent efficacy in controlling supine systolic blood pressure[15][16]. A study comparing lercanidipine, lacidipine, and nifedipine GITS in elderly hypertensives found that all three treatments significantly reduced blood pressure, with diastolic BP reduction in the lercanidipine group (-18.3 mmHg) exceeding that in the lacidipine group (-16.6 mmHg)[17].
| Parameter | Lacidipine | Lercanidipine | Study Details | Reference |
| Supine SBP Reduction | Equivalent | Equivalent | Double-blind study in isolated systolic hypertension. | [15] |
| Mean Treatment Difference (Supine SBP) | - | -0.81 mmHg (95% CI: -4.45 to 2.84) | Confidence intervals within equivalence limits. | [15] |
| DBP Reduction (mmHg) | -16.6 | -18.3 | 24-week study in elderly hypertensives. | [17] |
Table 3: Comparative Efficacy of Lacidipine and Lercanidipine.
Safety and Tolerability Profile
The adverse events associated with lacidipine are characteristic of the dihydropyridine class, primarily stemming from vasodilation. These include headache, flushing, palpitations, and peripheral edema[2][12]. However, multiple studies suggest lacidipine may have a favorable tolerability profile compared to other CCBs.
| Adverse Event | Lacidipine | Amlodipine | Nifedipine SR | Lercanidipine | Reference |
| Overall Incidence (%) | 3% | 8% | - | - | [7] |
| Overall Incidence (%) | 28% | 48% | - | - | [8][18] |
| Overall Incidence (%) | 30.3% | 26.7% | - | - | [1] |
| Ankle Edema (%) | Lower Incidence | - | Higher Incidence | - | [13][19] |
| Ankle Edema (%) | 7.5% | - | 10.1% | 2.8% | [17] |
| Withdrawals due to Side Effects (%) | 0% | 3% | - | - | [7][10] |
Table 4: Comparative Incidence of Adverse Events.
Pleiotropic and Vascular Effects
Lacidipine has demonstrated beneficial effects on vascular structure and function beyond blood pressure reduction.
-
Endothelial Function: In patients with essential hypertension, long-term treatment with lacidipine has been shown to improve impaired endothelium-dependent vasodilation in response to acetylcholine and bradykinin[20][21]. This effect appears to be independent of its blood pressure-lowering action[20].
-
Anti-atherosclerosis: The European Lacidipine Study on Atherosclerosis (ELSA) showed that 4 years of therapy with lacidipine resulted in significantly lower atherosclerotic progression and plaque formation in the carotid arteries compared to the beta-blocker atenolol[2]. Other studies have also shown that lacidipine can significantly reduce common carotid artery intima-media thickness (IMT) in patients with coronary artery disease over a 6-month period[22]. These effects are linked to its antioxidant properties and ability to inhibit the proliferation of vascular smooth muscle cells[3][5].
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials. Below is a representative methodology based on a randomized, double-blind, parallel-group study comparing lacidipine with another CCB.
Key Experiment: Randomized Controlled Trial (RCT) for Antihypertensive Efficacy
Objective: To compare the antihypertensive efficacy and safety of lacidipine versus amlodipine in patients with mild-to-moderate hypertension.
Methodology:
-
Patient Screening & Recruitment: Patients aged 50-80 with clinic systolic BP 140–180 mmHg and/or diastolic BP <110 mmHg are recruited[1]. A washout period of 2-4 weeks is implemented for those on prior antihypertensive medication[8].
-
Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either lacidipine or the comparator drug (e.g., amlodipine)[1]. A double-dummy design is used to maintain blinding, where patients in both groups take one active tablet and one placebo tablet[1][15].
-
Treatment Protocol:
-
Initial Dose: Lacidipine 4 mg once daily or Amlodipine 5 mg once daily[1].
-
Dose Titration: If BP is not controlled after a set period (e.g., 4 or 8 weeks), the dose is up-titrated (e.g., Lacidipine to 6 mg, Amlodipine to 7.5 mg)[1][15]. In some studies, a diuretic like hydrochlorothiazide may be added for non-responders[8].
-
Duration: Treatment continues for a predefined period, typically ranging from 8 to 24 weeks[1][8].
-
-
Efficacy Assessment:
-
Safety Assessment: Adverse events are recorded at each follow-up visit. Laboratory tests (blood chemistry, urinalysis) are performed at baseline and at the end of the study[1].
Caption: Workflow of a typical double-blind, double-dummy RCT.
Conclusion
Lacidipine is an effective and well-tolerated dihydropyridine calcium channel blocker for the management of hypertension.
-
Efficacy: Its antihypertensive efficacy is comparable to that of other leading CCBs, including amlodipine, nifedipine SR, and lercanidipine, with the convenience of a once-daily dosing regimen[7][11][15].
-
Tolerability: Several clinical trials suggest lacidipine may offer a better tolerability profile, with a potentially lower incidence of vasodilator-related side effects like peripheral edema compared to amlodipine and nifedipine[7][8][19]. Its tolerability is similar to lercanidipine[23].
-
Vascular Protection: Beyond BP control, lacidipine exhibits beneficial pleiotropic effects, including the improvement of endothelial function and a reduction in atherosclerotic progression, which are not universally demonstrated by all CCBs[2][20].
These characteristics, particularly its favorable tolerability and unique vascular-protective effects, make lacidipine an important therapeutic option in the long-term management of hypertension.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lacidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differences between calcium antagonists: duration of action and trough to peak ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative efficacy and tolerability of lacidipine and amlodipine in patients with mild-to-moderate hypertension: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety evaluation of lacidipine compared with amlodipine in mild-to-moderate hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of lacidipine and nifedipine SR in the treatment of hypertension: an Italian multicenter study. The Northern Italian Study Group of Lacidipine in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium antagonist antihypertensive treatment of non-insulin-dependent diabetics: efficacy and safety of lacidipine versus nifedipine SR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-acting lacidipine versus short-acting nifedipine in the treatment of asymptomatic acute blood pressure increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lercanidipine vs lacidipine in isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lercanidipine vs lacidipine in isolated systolic hypertension | Semantic Scholar [semanticscholar.org]
- 17. Comparative effects of lercanidipine, lacidipine, and nifedipine gastrointestinal therapeutic system on blood pressure and heart rate in elderly hypertensive patients: the ELderly and LErcanidipine (ELLE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amlodipine vs. Other Calcium Channel Blockers: What’s Best for You? [pontevitarx.com]
- 19. A long-term study comparing lacidipine and nifedipine SR in hypertensive patients: safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Lacidipine restores endothelium-dependent vasodilation in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of lacidipine on vascular responses in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comprehensive Guide to the Linearity, Precision, and Accuracy of an HPTLC Method for Lacidipine Analysis
This guide provides a detailed assessment of a High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of lacidipine, a potent calcium channel blocker used in the treatment of hypertension. The performance of the HPTLC method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
I. Introduction to Lacidipine and Analytical Methodologies
Lacidipine is a dihydropyridine derivative that requires accurate and precise quantification in pharmaceutical formulations and biological matrices for quality control and pharmacokinetic studies.[1][2] While various analytical methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry have been employed for lacidipine determination, HPTLC offers a simple, rapid, and cost-effective alternative.[1][3][4] This guide focuses on a validated HPTLC method and compares its key performance parameters—linearity, precision, and accuracy—with other common analytical techniques.
II. Experimental Protocols
The following sections detail the methodologies for the HPTLC analysis of lacidipine and the validation protocols as per the International Council for Harmonisation (ICH) guidelines.[5][6]
A. HPTLC Method for Lacidipine Analysis
A common HPTLC method for lacidipine quantification involves the following steps:[1]
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of Toluene and Ethyl Acetate, often in a ratio of 7.5:2.5 (v/v).[1]
-
Sample Preparation: Lacidipine standard and sample solutions are prepared in a suitable solvent like methanol.
-
Application: A specific volume of the standard and sample solutions is applied as bands on the HPTLC plate using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 239 nm) to quantify the analyte.[1]
B. Validation Parameters
The HPTLC method is validated for the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by constructing a calibration curve from at least five different concentrations and calculating the regression coefficient (r²).[7]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by recovery studies, where a known amount of standard drug is added to a pre-analyzed sample solution, and the percentage of the drug recovered is calculated.
III. Data Presentation and Comparison
The performance of the HPTLC method for lacidipine analysis is summarized in the tables below and compared with alternative methods like HPLC and UV-Visible Spectrophotometry.
Table 1: Performance Characteristics of the HPTLC Method for Lacidipine
| Parameter | HPTLC Method 1 (Bulk & Dosage Forms)[1] | HPTLC Method 2 (in Urine)[8] |
| Linearity Range | 1000 - 3500 ng/spot | 10 - 80 ng/spot |
| Regression Coefficient (r²) | 0.9991 | 0.999 |
| Precision (%RSD) | - | Intra-day: 0.84, Inter-day: 0.22 |
| Accuracy (% Recovery) | 99.45 - 101.18 | - |
| Limit of Detection (LOD) | 0.011 ng/spot | - |
| Limit of Quantitation (LOQ) | 0.034 ng/spot | - |
Table 2: Comparison of HPTLC with Other Analytical Methods for Lacidipine
| Parameter | HPTLC[1][8] | HPLC[9][10] | UV-Visible Spectrophotometry[11] |
| Linearity Range | 10 - 3500 ng/spot | 1 - 500 ng/mL | 20 - 200 µg/mL |
| Regression Coefficient (r²) | > 0.999 | > 0.998 | - |
| Precision (%RSD) | < 1% | < 15% | - |
| Accuracy (% Recovery) | 99.45 - 101.18% | > 94% | 99.11 - 100.38% |
| Key Advantages | Simple, cost-effective, high throughput | High resolution and sensitivity | Very simple and rapid |
| Key Disadvantages | Lower resolution than HPLC | More expensive, complex instrumentation | Lower specificity |
IV. Visualized Workflows and Comparisons
The following diagrams, created using the DOT language, illustrate the experimental workflow of the HPTLC method validation and a comparative overview of the analytical methods.
V. Conclusion
The validated HPTLC method provides a simple, precise, accurate, and cost-effective solution for the routine analysis of lacidipine in both bulk drug and pharmaceutical formulations.[1] Its performance is comparable to more complex and expensive methods like HPLC, making it a valuable tool in quality control laboratories. The choice of analytical method will ultimately depend on the specific requirements of the analysis, such as the need for very high sensitivity and resolution, where HPLC might be preferred, or the need for rapid, simple screening, where UV-Visible spectrophotometry could be employed. This guide provides the necessary data and a comparative framework to assist in making an informed decision.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. jfda-online.com [jfda-online.com]
- 6. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 7. youtube.com [youtube.com]
- 8. Determination of lacidipine from urine by HPTLC using off-line SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmainfo.in [pharmainfo.in]
- 11. journals.uran.ua [journals.uran.ua]
The Analytical Advantage: A Comparative Guide to Using Lacidipine-d10 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, especially in complex matrices like plasma or serum. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically Lacidipine-d10, against other common alternatives, supported by experimental data and detailed protocols.
The Superiority of Deuterated Internal Standards
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its primary role is to compensate for variability during sample preparation and analysis.[1] While structural analogs can be used, stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based bioanalysis.[2][3]
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic behavior to their non-deuterated counterparts.[1] This co-elution is crucial for compensating for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the analyte.[2]
-
Similar Extraction Recovery and Ionization Response: Because this compound is chemically almost identical to Lacidipine, it exhibits the same behavior during extraction from the biological matrix and ionization in the mass spectrometer source.[1] This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to an accurate final concentration calculation.
-
Reduced Assay Variability and Increased Robustness: By effectively normalizing for variations in extraction, injection volume, and ionization efficiency, deuterated internal standards significantly reduce the variability of the analytical method, leading to more robust and reliable data.[1][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the practical benefits of a deuterated internal standard, we can compare the performance of a bioanalytical method for Lacidipine using a SIL-IS (Lacidipine-¹³C₈, a close proxy for this compound) versus a structural analog internal standard (Nisoldipine).
| Parameter | Method with SIL-IS (Lacidipine-¹³C₈)[1] | Method with Structural Analog IS (Nisoldipine)[5] | Advantage of Deuterated Standard |
| Internal Standard | Lacidipine-¹³C₈ | Nisoldipine | Near-identical properties to the analyte |
| Linearity (r²) | > 0.998 | 0.999 | Both methods show good linearity. |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 0.10 ng/mL (100 pg/mL) | The method with the SIL-IS demonstrates higher sensitivity. |
| Precision (Intra-day & Inter-day) | Within acceptable limits (not explicitly quantified in abstract) | Within acceptable limits | Both methods demonstrate good precision. |
| Accuracy (Intra-day & Inter-day) | Within acceptable limits (not explicitly quantified in abstract) | Within acceptable limits | Both methods demonstrate good accuracy. |
| Matrix Effect | Negligible | No matrix effect found | Both methods effectively mitigate matrix effects. |
| Retention Time (Analyte vs. IS) | 1.96 min vs. 1.97 min (Co-elution) | Not explicitly stated, but likely different | Co-elution of the deuterated IS provides superior compensation for matrix effects at the exact point of analyte elution. |
Note: The data for the SIL-IS method is derived from a study using Lacidipine-¹³C₈, which is expected to have very similar performance characteristics to this compound.
Experimental Protocols
Method 1: Lacidipine Analysis using a Stable Isotope-Labeled Internal Standard (Adapted from Chatki et al., 2013)
This protocol provides a detailed procedure for the quantification of Lacidipine in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Lacidipine-¹³C₈).
-
Perform a liquid-liquid extraction to separate the analyte and internal standard from plasma components.
2. LC-MS/MS Conditions:
-
LC System: API-4000 LC-MS/MS
-
Column: Zorbax SB C18 (50 × 4.6 mm, 5 µm)
-
Mobile Phase: 5 mm ammonium acetate buffer-acetonitrile (15:85 v/v)
-
Flow Rate: 0.60 mL/min
-
Run Time: 3.0 min
-
MS Detection: Multiple reaction monitoring (MRM) mode
3. Method Validation:
-
The method was fully validated according to industry practices.
-
Linearity: Established over a concentration range of 50-15,000 pg/mL.
-
The method demonstrated negligible matrix effect.
Method 2: Lacidipine Analysis using a Structural Analog Internal Standard (Adapted from Liu et al., 2018)
This protocol outlines the quantification of Lacidipine in human plasma using Nisoldipine as the internal standard.
1. Sample Preparation:
-
Plasma samples are extracted using methanol as a precipitant.
-
Nisoldipine is added as the internal standard.
2. LC-MS/MS Conditions:
-
LC System: Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Column: Phenomenex Luna C18 (150 mm × 2.0 mm, 3 µm) at 40 °C
-
Mobile Phase: 0.2% formic acid-methanol (13:87, v/v)
-
Flow Rate: 0.2 mL/min
-
MS Detection: Positive-ion mode with selected reaction monitoring (SRM) of transitions m/z 456.2 → 354.2 for Lacidipine and m/z 389.2 → 315.0 for Nisoldipine.
3. Method Validation:
-
Linearity: Demonstrated in the range of 0.10 - 10.00 ng/mL.
-
Intra-day and inter-day precision and accuracy met acceptance criteria.
-
No significant matrix effect was observed.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of using a deuterated internal standard in a typical bioanalytical method.
Caption: Workflow of a bioanalytical method using a deuterated internal standard.
Caption: Key advantages of deuterated internal standards leading to accurate quantification.
Conclusion
The use of a deuterated internal standard, such as this compound, offers significant advantages in the quantitative bioanalysis of Lacidipine. The near-identical chemical and physical properties to the analyte ensure co-elution and similar behavior during sample preparation and analysis, leading to superior compensation for matrix effects and overall assay variability. While methods using structural analogs can be validated to be reliable, the inherent properties of a deuterated internal standard provide a more robust and accurate analytical system, which is crucial for regulatory submissions and the generation of high-quality pharmacokinetic and toxicokinetic data in drug development.
References
- 1. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
